Product packaging for JWH-133(Cat. No.:CAS No. 259869-55-1)

JWH-133

Katalognummer: B1673184
CAS-Nummer: 259869-55-1
Molekulargewicht: 312.5 g/mol
InChI-Schlüssel: YSBFLLZNALVODA-RBUKOAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context and Genesis of JWH-133

This compound is a synthetic cannabinoid that was first synthesized by the organic chemist Professor John W. Huffman at Clemson University. wikipedia.org The "JWH" in its name are his initials. washingtonpost.com Beginning in 1984, Huffman and his research team, with funding from the National Institute on Drug Abuse, embarked on a project to create synthetic cannabinoid compounds. wikipedia.org Over two decades, they developed over 400 such compounds, including this compound. wikipedia.orgquora.com The primary goal of this extensive research was to create pharmacological tools to study the endocannabinoid system and its receptors, thereby gaining a deeper understanding of this natural regulatory system in the human body. wikipedia.orgnih.gov

The development of this compound was a result of systematic modifications to the structure of classical cannabinoids. nih.gov Specifically, it belongs to the dibenzopyran class of cannabinoids. wikipedia.org Researchers found that removing the phenolic hydroxyl group from classical cannabinoid structures, such as that of Δ⁹-tetrahydrocannabinol (THC), led to a significant decrease in affinity for the CB1 receptor and a concurrent increase in affinity and selectivity for the CB2 receptor. nih.govwikipedia.org Further modifications to the alkyl side chain resulted in even more selective CB2 ligands, with this compound being a noteworthy outcome of this research. nih.gov

This compound within the Spectrum of Synthetic Cannabinoids

Synthetic cannabinoids are a structurally diverse group of molecules designed to interact with cannabinoid receptors. nih.gov They are broadly classified into several categories, including classical cannabinoids (like THC), non-classical cannabinoids, aminoalkylindoles, and eicosanoids. nih.gov this compound is considered a classical cannabinoid derivative, specifically a derivative of Δ8-THC. nih.govwikipedia.org

What distinguishes this compound and makes it particularly valuable for research is its high selectivity for the CB2 receptor over the CB1 receptor. nih.govwikipedia.org This contrasts with many other synthetic cannabinoids, such as JWH-018, which show high affinity for both CB1 and CB2 receptors. nih.govrsc.org The psychoactive effects commonly associated with cannabis are primarily mediated by the activation of CB1 receptors in the central nervous system. nih.govnih.gov By selectively targeting CB2 receptors, which are predominantly found in the peripheral and immune systems, this compound allows researchers to investigate the roles of the CB2 receptor without the confounding psychoactive effects of CB1 activation. nih.govnih.govfrontiersin.org

Rationale for Academic Investigation of Cannabinoid Receptor Type 2 (CB2R) Agonists

The academic and pharmaceutical interest in selective CB2R agonists like this compound is driven by the therapeutic potential of targeting the CB2 receptor. nih.govfrontiersin.org The endocannabinoid system, including the CB2 receptor, is implicated in a wide range of physiological and pathological processes. nih.govnih.gov

Key areas of research interest for CB2R agonists include:

Inflammation and Immune Response: CB2 receptors are abundantly expressed on immune cells, and their activation has been shown to modulate immune responses and have anti-inflammatory effects. nih.govfrontiersin.orgmdpi.comnih.gov This has led to investigations into the potential of CB2R agonists for treating inflammatory conditions. frontiersin.orgmdpi.com

Pain Management: Studies suggest that CB2 receptor activation may help alleviate certain types of pain, particularly inflammatory and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation. nih.govacs.org

Neurodegenerative Diseases: While less abundant than in the periphery, CB2 receptors are also found in the central nervous system, particularly in microglia. nih.govacs.org Their expression can increase in response to inflammation or injury, suggesting a role in neuroinflammation. nih.gov Consequently, CB2R agonists are being explored for their potential neuroprotective effects in conditions like Alzheimer's disease. wikipedia.orgacs.orgcannanda.com

Cancer Research: Some preclinical studies have indicated that CB2R agonists may have anti-tumor properties, potentially by inhibiting cancer cell growth and angiogenesis. nih.govcaymanchem.comfrontiersin.org

The development of selective CB2R agonists provides researchers with crucial tools to explore these potential therapeutic avenues and to better understand the role of the CB2 receptor in health and disease. nih.govacs.org

Overview of this compound's Pharmacological Significance

This compound is a potent and highly selective agonist for the CB2 receptor. nih.govwikipedia.org Its pharmacological profile is what makes it a valuable research tool.

Key pharmacological properties of this compound include:

High Affinity and Selectivity for CB2R: this compound binds with high affinity to the CB2 receptor, with a reported Ki value of 3.4 nM. nih.govwikipedia.org Its affinity for the CB1 receptor is significantly lower, with a Ki of 677 nM, making it approximately 200-fold more selective for the CB2 receptor. nih.govwikipedia.orgcaymanchem.com

Functional Agonist Activity: this compound acts as a full agonist at the CB2 receptor, meaning it activates the receptor to produce a biological response. nih.gov

Lack of Psychoactivity: Due to its low affinity for the CB1 receptor, this compound is devoid of the psychotropic effects associated with many other cannabinoids. nih.gov

These properties have established this compound as a standard experimental compound for investigating the physiological and pathophysiological roles of the CB2 receptor. nih.gov It has been utilized in numerous preclinical studies to explore the therapeutic potential of CB2R activation in a variety of disease models, including those for pain, inflammation, and neurodegeneration. nih.govresearchgate.net

Data Tables

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

CompoundReceptorBinding Affinity (Ki, nM)Selectivity (CB1/CB2)
This compoundCB1677~200-fold for CB2
CB23.4

Data sourced from multiple studies. nih.govwikipedia.orgcaymanchem.com

Table 2: Comparison of this compound with Other Cannabinoids

CompoundTypePrimary Receptor Target(s)Notable Characteristic
This compound Synthetic (Classical)CB2 High CB2 selectivity
Δ⁹-THCPhytocannabinoidCB1 and CB2Primary psychoactive component of cannabis
Cannabidiol (B1668261) (CBD)PhytocannabinoidLow affinity for CB1/CB2Non-psychoactive, various therapeutic targets
JWH-018Synthetic (Aminoalkylindole)CB1 and CB2High potency, found in illicit products
HU-210Synthetic (Classical)CB1 and CB2Potent, non-selective agonist

This table provides a comparative overview based on general scientific understanding. nih.govnih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O B1673184 JWH-133 CAS No. 259869-55-1

Eigenschaften

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O/c1-7-12-21(3,4)16-9-10-17-18-13-15(2)8-11-19(18)22(5,6)23-20(17)14-16/h8-10,14,18-19H,7,11-13H2,1-6H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBFLLZNALVODA-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426077
Record name JWH-133
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259869-55-1
Record name JWH 133
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259869-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylbutyl-1-deoxy-delta(9)-THC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259869551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-133
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-133
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG8048RDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Receptor Pharmacology and Molecular Mechanisms of Jwh 133

Cannabinoid Receptor Binding and Selectivity Profiles

The interaction of JWH-133 with cannabinoid receptors is characterized by high affinity and selectivity for the CB2 receptor, with significantly lower affinity for the CB1 receptor. This selectivity profile makes this compound a valuable tool for studying the specific roles of the CB2 receptor, particularly in peripheral tissues and immune cells where it is predominantly expressed. frontiersin.orgclinexprheumatol.orgmdpi.commdpi.com

High Affinity and Potency at Cannabinoid Receptor Type 2 (CB2R)

This compound demonstrates high binding affinity for the CB2 receptor. Its reported Ki value for the CB2 receptor is 3.4 nM. tocris.comrndsystems.comresearchgate.netadooq.comwikipedia.orgebi.ac.ukcaymanchem.comatsjournals.org This low Ki value indicates a strong binding interaction with the receptor. As a potent CB2 selective agonist, this compound effectively activates the CB2 receptor, leading to downstream signaling events. tocris.comrndsystems.comadooq.comnih.gov

Characterization of Interaction with Cannabinoid Receptor Type 1 (CB1R)

In contrast to its high affinity for CB2R, this compound exhibits significantly lower affinity for the CB1 receptor. The reported Ki value for the CB1 receptor is 677 nM, indicating approximately 200-fold selectivity for CB2R over CB1R. tocris.comrndsystems.comresearchgate.netadooq.comfrontiersin.orgwikipedia.orgebi.ac.ukcaymanchem.comatsjournals.orgnih.gov Studies have shown that this compound is functionally inactive or has very low activity at human CB1R, even at relatively high concentrations. frontiersin.orgnih.gov This low activity at CB1R is crucial as it suggests that this compound is unlikely to produce the psychotropic effects typically associated with CB1 receptor activation. frontiersin.orgnih.govmdpi.com

The structural difference between this compound and classical cannabinoids like Δ8-THC, specifically the absence of a hydroxyl group, contributes to this altered selectivity profile. wikipedia.orgebi.ac.uk

Comparative Analysis with Endogenous and Phytocannabinoids

This compound's binding and selectivity profile can be compared to endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and phytocannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC) and cannabidiol (B1668261) (CBD). Endocannabinoids like 2-AG and AEA activate both CB1 and CB2 receptors, generally showing higher affinity for CB1 than CB2. researchgate.netnih.gov Δ9-THC is a partial agonist at both CB1 and CB2 receptors, with its psychogenic effects primarily attributed to CB1 activation. nih.gov CBD, on the other hand, has low affinity for both CB1 and CB2 receptors and may act as an antagonist or inverse agonist at certain concentrations, or as a negative allosteric modulator of CB1R. nih.govresearchgate.net

This compound stands out due to its high selectivity and potency specifically at the CB2 receptor, making it a valuable tool for differentiating CB2R-mediated effects from those mediated by CB1R. frontiersin.orgclinexprheumatol.org Another natural cannabinoid with high selectivity for CB2R is β-caryophyllene, which interacts selectively and competitively with the CP55,940 binding site. nih.govresearchgate.netunipi.it

Here is a comparative overview of the binding affinities of this compound, key endocannabinoids, and phytocannabinoids:

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (CB2/CB1)Reference
This compoundCB23.4 nM~200x tocris.comrndsystems.comresearchgate.netadooq.comwikipedia.orgebi.ac.ukcaymanchem.comatsjournals.org
CB1677 nM tocris.comrndsystems.comresearchgate.netadooq.comwikipedia.orgebi.ac.ukcaymanchem.comatsjournals.org
Anandamide (AEA)CB1Higher affinity than CB2 researchgate.net
CB2Lower affinity than CB1 researchgate.net
2-Arachidonoylglycerol (2-AG)CB1Higher affinity than CB2 researchgate.net
CB2Lower affinity than CB1 researchgate.net
Δ9-THCCB1Partial agonist nih.gov
CB2Partial agonist nih.gov
CBDCB1Very low affinity nih.govresearchgate.net
CB2Very low affinity nih.govresearchgate.net
β-CaryophylleneCB2Selective nih.govresearchgate.netunipi.it

Note: Binding affinities can vary depending on the experimental conditions and source.

Intracellular Signaling Cascades Modulated by this compound

As a CB2 receptor agonist, this compound modulates various intracellular signaling pathways, primarily through its coupling to G proteins. These downstream effects contribute to the diverse biological activities observed with CB2 receptor activation.

G Protein-Coupled Receptor Activation and Downstream Effects

The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples with Gi/o proteins. nih.govmdpi.commdpi.comnih.gov Activation of CB2R by agonists like this compound leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govmdpi.commdpi.comnih.gov Reduced cAMP levels can modulate the activity of protein kinase A (PKA), which in turn affects the phosphorylation status and activity of various downstream targets, including transcription factors like NF-κB and CREB. mdpi.comnih.gov By inhibiting PKA activity, CB2R activation is thought to prevent the induction of inflammatory genes. mdpi.com

In addition to inhibiting adenylyl cyclase, CB2R activation can also influence other signaling molecules and pathways. For instance, studies have shown that this compound can affect intracellular calcium levels. frontiersin.org

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK)

Activation of CB2R by this compound has been shown to modulate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38. nih.govmdpi.comcaymanchem.comresearchgate.netfrontiersin.org These pathways are involved in regulating various cellular processes, including inflammation, immune responses, cell proliferation, and survival. nih.govresearchgate.net

Research indicates that this compound can influence the phosphorylation status of these kinases. For example, this compound has been shown to affect the basal phosphorylation of MAPKs like p-JNK/p46 and p-ERK, and exhibit slight activation of p38 in certain cell types. clinexprheumatol.org In some contexts, this compound has been reported to reduce JNK phosphorylation. frontiersin.org Conversely, in other cell types, CB2R activation by this compound has been linked to ERK1/2-related mechanisms that may contribute to pro-inflammatory cytokine production. frontiersin.org this compound has also been shown to mitigate the activation of MAPKs (p38 and ERK1/2) and JNK induced by inflammatory mediators like TNF-α, an effect that can be blocked by a CB2 antagonist. nih.gov

Furthermore, this compound's activation of CB2R has been shown to activate AMPK, a metabolic sensor, which can subsequently influence downstream proteins involved in cell growth regulation, such as p53, p21, and mTOR. nih.gov This activation of AMPK by this compound appears to be mediated via CB2 receptors and is independent of LKB1 phosphorylation in some cell types. nih.gov

The specific effects of this compound on MAPK pathways can be cell-type dependent and context-specific, highlighting the complexity of CB2R signaling. clinexprheumatol.org

Signaling Pathway/MoleculeEffect of this compound (via CB2R)Reference
Adenylyl CyclaseInhibition, leading to decreased cAMP levels nih.govmdpi.commdpi.comnih.gov
PKAInhibition (downstream of reduced cAMP) mdpi.comnih.gov
NF-κBModulation (indirectly via PKA, or through other interactions) nih.govclinexprheumatol.orgmdpi.commdpi.comcaymanchem.comresearchgate.netkarger.com
CREBModulation (indirectly via PKA) mdpi.com
ERK1/2Modulation (can be activation or inhibition depending on context) frontiersin.orgnih.govclinexprheumatol.orgmdpi.comcaymanchem.comresearchgate.netfrontiersin.org
JNKModulation (can be activation or inhibition depending on context) nih.govclinexprheumatol.orgmdpi.comcaymanchem.comresearchgate.netfrontiersin.org
p38Modulation (can be activation or slight activation) nih.govclinexprheumatol.orgcaymanchem.comresearchgate.net
TAK1Coordination of CB2 association with TAK1 clinexprheumatol.org
AMPKActivation nih.gov
mTORInhibition (downstream of AMPK activation) nih.gov
p53Phosphorylation (downstream of AMPK activation) nih.gov
p21Production (downstream of AMPK activation) nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

Research indicates that this compound can modulate the PI3K/Akt signaling pathway. Studies have shown that this compound significantly enhances Akt phosphorylation, an effect that can be inhibited by the PI3K inhibitor wortmannin (B1684655) or the CB2 receptor antagonist AM630 nih.govkarger.com. This suggests that this compound activates the PI3K/Akt pathway via CB2 receptor activation nih.govkarger.com. The activation of the PI3K/Akt pathway is implicated in the anti-apoptotic effects of this compound, particularly in the context of ischemia/reperfusion injury nih.govkarger.com. This pathway is known to regulate the intrinsic mitochondria-mediated apoptotic pathway nih.govkarger.com.

However, the interaction between this compound and the PI3K/Akt pathway can be context-dependent. In some cancer cell lines, activation of CB2 with low doses of agonists like this compound has been reported to promote cell proliferation through the activation of the AKT/PKB pathway oncotarget.com. This activation can lead to the inhibition of glycogen (B147801) synthase kinase-3β (GSK3β), contributing to a more aggressive cell phenotype oncotarget.com.

Here is a summary of findings related to this compound and the PI3K/Akt pathway:

Study ContextThis compound Effect on Akt PhosphorylationInhibited by PI3K Inhibitor (Wortmannin)Inhibited by CB2 Antagonist (AM630)Associated OutcomeSource
Myocardial Ischemia/ReperfusionIncreasedYesYesReduced apoptosis, Infarct size nih.govkarger.com
Colon Cancer Cells (low dose)IncreasedNot explicitly statedNot explicitly statedIncreased cell proliferation oncotarget.com
HIV-infected MacrophagesMitigated TNF-α induced Akt activationNot explicitly statedYesDownregulation of related proteins nih.gov
Microglia (MPP+ treated)Promotes activationNot explicitly statedYes (implied via CB2 agonism)Anti-inflammatory phenotype researchgate.net

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses mdpi.comfrontiersin.orgnih.govkarger.com. Activation of NF-κB triggers the production of pro-inflammatory cytokines and chemokines nih.govkarger.com. Studies in various models, including uterine ischemia-reperfusion injury and sepsis, have demonstrated that this compound significantly reduces NF-κB activity and the expression of associated inflammatory mediators frontiersin.orgnih.govkarger.com. This inhibitory effect on NF-κB is considered a significant mechanism underlying the anti-inflammatory properties of this compound mdpi.comfrontiersin.orgnih.govkarger.com. The suppression of NF-κB activity by this compound is often linked to its CB2 receptor agonism nih.govkarger.com.

Data on this compound's effect on NF-κB:

Study ContextThis compound Effect on NF-κB Activity/ExpressionAssociated OutcomeSource
Uterine Ischemia-ReperfusionSignificantly reducedReduced inflammatory gene expression, decreased cell damage nih.govkarger.com
Sepsis Model (rat)Attenuated expressionReduced organ injury, decreased pro-inflammatory cytokines frontiersin.orgkarger.com
LPS-induced Lung Injury (rat)Suppressed signaling pathwaysAmeliorated proinflammatory response mdpi.com
HIV-infected MacrophagesDecreased activationDownregulation of associated proteins mdpi.com

Gene and Protein Expression Alterations Mediated by this compound

This compound influences the expression levels of various genes and proteins involved in inflammation, immune responses, oxidative stress, and apoptosis. These alterations contribute to its observed biological effects.

Modulation of Inflammatory Cytokines and Chemokines

This compound significantly inhibits the production and release of pro-inflammatory cytokines and chemokines mdpi.comfrontiersin.org. These include key mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and various chemokines like those in the CC and CXC motif families frontiersin.orgnih.govnih.govfrontiersin.org. Conversely, this compound can enhance the expression of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) frontiersin.orgnih.gov. This dual action on pro- and anti-inflammatory mediators highlights its immunomodulatory potential mdpi.comfrontiersin.orgnih.gov.

Summary of this compound's impact on cytokines and chemokines:

MediatorThis compound EffectStudy ContextSource
IL-1βDecreasedUterine Ischemia-Reperfusion, Sepsis, Microglia frontiersin.orgnih.govnih.govfrontiersin.org
IL-6DecreasedUterine Ischemia-Reperfusion, Sepsis, Microglia frontiersin.orgnih.govnih.govfrontiersin.org
TNF-αDecreasedUterine Ischemia-Reperfusion, Sepsis, Microglia frontiersin.orgnih.govnih.govfrontiersin.org
IL-10IncreasedSepsis, Macrophages frontiersin.orgnih.gov
CC motif chemokinesDecreasedDiet-induced obese mice, Microglia nih.govfrontiersin.org
CXC motif chemokinesDecreasedDiet-induced obese mice, Microglia nih.govfrontiersin.org

Impact on Adhesion Molecules and Proteolytic Enzymes (e.g., MMPs)

This compound has been shown to modulate the expression of adhesion molecules and proteolytic enzymes like Matrix Metalloproteinases (MMPs) ebi.ac.ukmdpi.comcapes.gov.br. It can attenuate the expression of adhesion molecules such as Vascular Cell Adhesion Protein 1 (VCAM-1) and E-selectin, which are involved in the recruitment and adhesion of inflammatory cells to the endothelium ebi.ac.ukmdpi.comfrontiersin.orgcapes.gov.br. Furthermore, this compound has been reported to decrease the levels and activity of MMP-2 and MMP-9, enzymes that play roles in tissue remodeling, inflammation, and tumor progression ebi.ac.ukmdpi.comoncotarget.comrealmofcaring.org.

Effects on adhesion molecules and MMPs:

MoleculeThis compound EffectStudy ContextSource
VCAM-1AttenuatedHuman coronary artery endothelial cells, Sepsis ebi.ac.ukfrontiersin.orgcapes.gov.br
E-selectinAttenuatedSepsis ebi.ac.ukcapes.gov.br
MMP-2DecreasedGlioma, Lung cancer cells ebi.ac.ukoncotarget.comrealmofcaring.org
MMP-9DecreasedAtherosclerosis mdpi.comoncotarget.com
ICAM-1DecreasedTraumatic brain injury (CB2 knockout mice) frontiersin.org

Regulation of Oxidative Stress Response Pathways (e.g., Nrf2)

This compound influences oxidative stress response pathways, notably the Nrf2/HO-1 pathway nih.govresearchgate.netmdpi.comnih.gov. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant enzymes. Studies suggest that this compound can promote the activation of the Nrf2/HO-1 pathway researchgate.netnih.gov. This activation contributes to its antioxidant effects and its ability to ameliorate oxidative stress mdpi.comnih.gov. However, one study in HIV-infected macrophages indicated that this compound treatment downregulated proteins associated with the Nrf2-mediated oxidative stress response, suggesting context-dependent effects mdpi.com. The PI3K/Akt pathway has been implicated in the this compound-mediated activation of Nrf2 in some contexts researchgate.net.

Summary of effects on oxidative stress pathways:

Pathway/MoleculeThis compound EffectStudy ContextSource
Nrf2/HO-1Activation/Up-regulation of HO-1Diet-induced obese mice, Macrophages nih.gov
Nrf2Promotes activation (via PI3K/Akt)Microglia (MPP+ treated) researchgate.net
Nrf2Decreased nuclear accumulation, upregulated Keap1Osteogenic differentiation nih.gov
Oxidative StressInhibited/ReducedVarious models (implied through Nrf2 modulation) ebi.ac.ukmdpi.commdpi.com

Influence on Ceramide Synthesis and Apoptotic Proteins

This compound can influence ceramide synthesis and the expression of apoptotic proteins, contributing to its effects on cell survival and death nih.govaacrjournals.orgpsu.edu. In certain cancer cell lines, selective activation of the CB2 receptor by this compound has been shown to signal apoptosis via enhanced ceramide synthesis de novo nih.govaacrjournals.org. This increase in ceramide levels can then activate downstream pathways, such as ERK, leading to apoptosis aacrjournals.org. This compound has also been observed to affect the levels of key apoptotic proteins, such as caspases (e.g., caspase-3 and caspase-9) and the Bcl-2 family of proteins nih.govkarger.compsu.edu. Its anti-apoptotic effects in conditions like myocardial ischemia/reperfusion injury involve the inhibition of the intrinsic mitochondria-mediated apoptotic pathway, characterized by reduced caspase activation and cytochrome c release nih.govkarger.com.

Effects on ceramide synthesis and apoptotic proteins:

Molecule/PathwayThis compound EffectStudy ContextSource
Ceramide synthesisEnhanced de novo synthesisGlioma cells nih.govaacrjournals.org
ApoptosisInduced (via ceramide synthesis)Glioma cells realmofcaring.orgnih.govaacrjournals.org
ApoptosisPrevented/InhibitedMyocardial Ischemia/Reperfusion, Kidney injury nih.govkarger.com
Caspase-3Reduced levels/activationMyocardial Ischemia/Reperfusion, Sepsis frontiersin.orgnih.govkarger.com
Caspase-9Reduced levels/activationMyocardial Ischemia/Reperfusion nih.govkarger.com
Cytochrome c release (mitochondrial)InhibitedMyocardial Ischemia/Reperfusion nih.govkarger.com
Bcl-2/Bax ratioIncreased Bcl-2/Bax (implies anti-apoptotic effect)VM neurons (MPP+ treated) researchgate.net

Considerations for Receptor-Independent Pharmacological Actions

While this compound is primarily studied for its selective agonism at the CB2 receptor, the possibility of receptor-independent pharmacological actions warrants consideration in interpreting research findings. Although this compound is a synthetic cannabinoid and lacks the phenolic hydroxyl group present in some plant-derived cannabinoids like THC, which can contribute to receptor-independent antioxidant effects as reactive oxygen species (ROS) scavengers, there is limited direct evidence specifically addressing receptor-independent mechanisms for this compound in the provided search results. nih.gov

However, the complexity of biological systems means that a compound's effects are not always solely attributable to its primary target. Some studies, particularly those where the effects of this compound are not fully blocked by CB2 antagonists or in CB2-deficient models, might implicitly suggest the involvement of additional mechanisms. For example, one study noted that despite their findings, some reports suggest CB2 activation is anti-inflammatory, and there is a possibility that CB2 agonists may exert effects through other receptors besides CB2. clinexprheumatol.org Another study mentioned that off-target effects might be responsible for some effects of a CB2 agonist that were not fully reversed by a CB2 antagonist. oup.com

Research into the potential for off-target effects or interactions with other biological targets is crucial for a complete understanding of this compound's pharmacological profile. While the high selectivity for CB2 over CB1 is well-established, interactions with other non-cannabinoid receptors or enzymes, or direct effects on cellular membranes or pathways independent of specific receptor binding, could contribute to the observed biological outcomes in certain experimental settings. researchgate.net The provided information emphasizes the CB2-mediated effects of this compound across various models, and further dedicated research would be needed to definitively characterize any significant receptor-independent pharmacological actions of this specific compound.

Preclinical Efficacy and Therapeutic Potential of Jwh 133

Anti-Inflammatory and Immunomodulatory Applications

JWH-133 has demonstrated significant anti-inflammatory and immunomodulatory effects in numerous preclinical settings, primarily mediated through CB2 receptor activation. researchgate.netfrontiersin.org This modulation involves influencing the production of inflammatory mediators and altering the function and trafficking of immune cells. researchgate.netfrontiersin.orgmdpi.com

Attenuation of Systemic and Localized Inflammatory Responses

This compound has been shown to attenuate both systemic and localized inflammatory responses in experimental models. In models of sepsis, a severe systemic inflammatory state, this compound reduced injury in multiple organs, including the brain, heart, lung, and liver, and decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10. ebi.ac.ukfrontiersin.orgkarger.com This suggests a broad suppressive effect on the systemic inflammatory cascade. frontiersin.orgkarger.com In localized inflammation models, such as carrageenan-induced paw inflammation, this compound significantly ameliorated paw swelling and inflammatory reactions. frontiersin.org

Modulation of Immune Cell Function and Infiltration

A key aspect of this compound's immunomodulatory activity is its impact on immune cell function and infiltration into inflamed tissues. This compound has been shown to decrease the infiltration of various immune cells, including neutrophils, mast cells, and NK cells, at sites of inflammation in models of intestinal inflammation. researchgate.net It can also influence macrophage polarization, promoting a shift from pro-inflammatory M1-like macrophages to anti-inflammatory M2 macrophages. nih.govnih.gov Furthermore, this compound has been reported to induce apoptosis in activated T cells, contributing to the resolution of inflammation. researchgate.net Studies in experimental autoimmune uveoretinitis (EAU) showed that this compound suppressed leukocyte trafficking into the inflamed retina by reducing the expression of adhesion molecules on T cells. karger.comnih.gov

Mitigation of Ischemia-Reperfusion Injury-Induced Inflammation

Ischemia-reperfusion injury (IRI) is characterized by significant inflammation and tissue damage. This compound has shown protective effects in various IRI models, including hepatic, renal, ovarian, and uterine IRI. frontiersin.orgresearchgate.netnih.gov In these models, this compound administration reduced inflammatory responses by decreasing the expression and levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and NF-κB. researchgate.netnih.govresearchgate.net It also helped to restore the oxidant/antioxidant balance and reduce tissue damage and apoptosis. frontiersin.orgresearchgate.netnih.gov The protective effects of this compound in IRI are mediated through CB2 receptor activation and involve modulation of signaling pathways like NF-κB and potentially the PI3K/Akt pathway. frontiersin.orgkarger.comnih.gov

Table 2: Impact of this compound on Inflammation in Ischemia-Reperfusion Injury Models

Organ SystemKey FindingsReferences
HepaticReduced liver tissue injury, decreased inflammatory cell infiltration, decreased serum cytokines/chemokines/adhesion molecules. frontiersin.orgnih.gov
RenalReduced glomerular and tubular damage, decreased inflammation and apoptosis, reduced NF-κB immunoreactivity. ebi.ac.ukresearchgate.netresearchgate.net
OvarianReduced NF-κB immunoreactivity, decreased MDA levels, antioxidant and anti-inflammatory effects. researchgate.net
UterineReduced expression of IL-1β, IL-6, NF-κB, TLR-4, and TNF-α. nih.gov
CardiacDecreased infarct size, reduced cardiac injury markers, attenuated ROS production and neutrophil infiltration, inhibited NLRP3 inflammasome. mdpi.comfrontiersin.org

Impact on Autoimmune and Allergic Inflammatory Conditions (e.g., Uveoretinitis, Osteoarthritis, Acute Lung Injury)

This compound has demonstrated positive effects in preclinical models of various autoimmune and allergic inflammatory conditions. In experimental autoimmune uveoretinitis (EAU), an autoimmune disease affecting the retina, this compound suppressed the severity of the disease in a dose-dependent manner, inhibiting the activation and function of autoreactive T cells and preventing leukocyte trafficking into the inflamed tissue. nih.gov In models of osteoarthritis (OA), a degenerative joint disease with an inflammatory component, systemic administration of this compound attenuated OA-induced pain and reduced markers of inflammation and central sensitization in the spinal cord, including decreased levels of pro-inflammatory cytokines and reduced activity of matrix metalloproteinases (MMP-2 and MMP-9). frontiersin.orgplos.orgresearchgate.net this compound also mitigated synovial hyperplasia and cartilage damage in a model of rheumatoid arthritis. frontiersin.orgnih.gov In models of acute lung injury (ALI), this compound protected against lung damage by reducing leukocyte migration, vascular permeability, and levels of pro-inflammatory cytokines and chemokines. researchgate.netfrontiersin.orgmdpi.com It also reduced neutrophil infiltration and edema and improved lung histology and oxygenation. mdpi.com

Table 3: Effects of this compound in Autoimmune and Allergic Inflammatory Models

ConditionModel TypeKey FindingsReferences
Autoimmune UveoretinitisExperimental Autoimmune Uveoretinitis (EAU)Suppressed disease severity, inhibited T cell activation/function, prevented leukocyte trafficking, abrogated cytokine/chemokine production. nih.govnih.gov
OsteoarthritisMonosodium iodoacetate (MIA)-induced OAAttenuated pain behavior, reduced pro-inflammatory cytokines (IL-1β, TNFα), increased anti-inflammatory IL-10, reduced spinal inflammation/central sensitization markers. frontiersin.orgplos.org
Rheumatoid ArthritisCollagen-induced arthritis (CIA)Mitigated synovial hyperplasia, inflammation, cartilage damage, and bone destruction, decreased M1 macrophages, increased IL-10, decreased TNF-α, IL-1β, IL-6. frontiersin.orgnih.gov
Acute Lung InjuryLPS-induced ALI, I/R-induced ALI, Paraquat-induced ALIReduced leukocyte migration, vascular permeability, pro-inflammatory cytokines/chemokines, neutrophil infiltration, edema, improved lung histology/oxygenation. researchgate.netfrontiersin.orgmdpi.com

Proposed Role in Viral Infection-Induced Immune Dysregulation (e.g., SARS-CoV-2)

The immunomodulatory and anti-inflammatory properties of this compound have led to investigations into its potential role in addressing immune dysregulation associated with viral infections, including SARS-CoV-2. mdpi.comresearchgate.net The pathogenesis of severe COVID-19 involves an exaggerated immune-inflammatory response, often referred to as a cytokine storm. mdpi.comresearchgate.netnih.gov Given that CB2 receptors are expressed on immune cells and their activation can modulate inflammatory responses, this compound is being explored as a potential therapeutic agent or adjuvant to mitigate this dysregulated response. mdpi.comresearchgate.netnih.gov Preclinical studies and reviews suggest that this compound could potentially limit the severity and progression of COVID-19 by modulating infection, immunity, and inflammation. mdpi.comresearchgate.net This includes potential effects on reducing pro-inflammatory cytokines and chemokines, suppressing macrophage infiltration, and inhibiting pathways involved in the cytokine storm. mdpi.comresearchgate.net Molecular docking studies have also explored the potential interaction of this compound with SARS-CoV-2 viral components, such as the main protease (Mpro). mdpi.com Furthermore, this compound has shown anti-inflammatory effects in models of respiratory syncytial virus (RSV) infection, reducing cellular influx and modulating cytokine production, suggesting a broader potential in viral respiratory immunopathology. tandfonline.comsemanticscholar.org

Research in Oncological Contexts

This compound has been extensively studied for its anti-cancer properties, demonstrating multifaceted effects on tumor cells and their microenvironment.

Inhibition of Cancer Cell Proliferation and Viability

Preclinical studies have consistently shown this compound's ability to inhibit the proliferation and reduce the viability of various cancer cell lines. In vitro, this compound decreased the viability of C6 glioma cells by approximately 50% wikidata.orgnih.gov. Similarly, in human neuroblastoma SH-SY5Y cells, this compound induced a concentration-dependent decrease in cell viability and proliferation at concentrations ranging from 10 to 40 µM. This cytotoxic effect in neuroblastoma cells was attributed to its lipophilic character, leading to a loss of cell membrane integrity, rather than direct CB2 receptor activation or the caspase pathway uni.lu.

Table 1: Effects of this compound on Cancer Cell Proliferation and Viability

Cancer Cell Line / ModelEffect on Proliferation/ViabilityConcentration/DoseKey FindingsReference
C6 Glioma Cells (in vitro)Decreased viability by ~50%Not specifiedInduces apoptotic cell death via ceramide synthesis and ERK1/2 stimulation. wikidata.orgnih.gov
SH-SY5Y Neuroblastoma Cells (in vitro)Concentration-dependent decrease10-40 µMCytotoxicity due to lipophilic character and membrane disruption, not CB2R or caspase pathway. uni.lu
A549 NSCLC Cells (in vitro)Cytotoxic at high conc.; Inhibited colony formation at low conc.10^-4 mol/l (cytotoxic); 10^-5–10^-8 mol/l (colony inhibition)Induced weak DNA fragmentation. wikidoc.org
MDA-MB231, MDA-MB468 Breast Cancer Cells (in vitro)Dose-dependent inhibition of proliferation and migrationNot specifiedEffects abolished by SR144528 (CB2 antagonist). nih.gov
Human Osteosarcoma Cell Lines (in vitro)Anti-proliferativeNot specifiedIncreased apoptosis at low doses. nih.gov

Induction of Apoptosis in Various Cancer Cell Lines

Suppression of Tumor Angiogenesis and Metastasis

A key aspect of this compound's anti-cancer potential lies in its ability to suppress tumor angiogenesis and metastasis. In various mouse models, this compound significantly reduced lung metastasis, with reported reductions ranging from 65% to 80%. It also decreased the transendothelial migration rate of melanoma cells.

In gliomas, this compound reduced tumor growth, which was accompanied by a decrease in pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR). It also decreased the mRNA expression of angiogenesis and metastasis-promoting proteins, including VEGF, angiopoietin-2 (Ang2), and matrix metalloproteinase-2 (MMP-2). In vitro experiments using human umbilical vein endothelial cells (HUVECs) demonstrated that this compound inhibited endothelial cell migration and initiated cell death, effects that were reversible by antagonism of both CB1 and CB2 receptors wikidoc.org.

In skin carcinoma mouse models, this compound inhibited vascular hyperplasia and reduced the mRNA expression of VEGF, placental growth factor, and Ang2. Its anti-angiogenic effects also include a decrease in the expression and activity of MMP-2 in xenografted rat glioma and human astrocytoma cells. In breast cancer models (MMTV-neu mice and PyMT transgenic mice), this compound significantly reduced tumor growth and lung metastasis while notably attenuating angiogenesis nih.gov. Similar anti-metastatic effects were observed in NSCLC, where this compound suppressed tumor growth and lung metastasis in SCID CB-17 mice nih.gov.

Modulation of Specific Cancer Types (e.g., Gliomas, Skin Tumors, Non-Small Cell Lung Cancer)

This compound has shown therapeutic potential across a spectrum of cancer types:

Gliomas: this compound inhibited the proliferation and migration of glioma cells both in vitro and in vivo. In C6 glioma cells, it reduced cell viability by 50% in vitro wikidata.orgnih.gov. In a Rag-/- mouse model of glioma, intratumoral administration of this compound resulted in a 71% decrease in tumor growth, an effect that was CB2-dependent wikidata.orgnih.gov. It also completely inhibited the growth of highly malignant (grade IV) human astrocytomas in mouse models.

Skin Tumors (Melanoma, Epidermal Carcinoma): this compound decreased the transendothelial migration rate of melanoma cells. In B16 melanoma xenografts, it reduced tumor volume by 75%, correlating with increased apoptotic cells and decreased tumor vascularization. It also inhibited vascular hyperplasia and reduced pro-angiogenic gene expression in skin carcinoma mouse models and reduced the viability of tumorigenic mouse epidermal cells (PDV.C57) by approximately 40%.

Non-Small Cell Lung Cancer (NSCLC): this compound induced anti-proliferative effects in A549 cells through DNA fragmentation. It suppressed tumor growth and lung metastasis in SCID CB-17 mice inoculated with A549 cells, decreasing tumor proliferation, neovascularization, and enhancing apoptotic cell death nih.gov.

Breast Cancer: this compound inhibited the proliferation and migration of breast cancer cells in vitro and in vivo. It significantly reduced tumor growth and lung metastasis, and markedly attenuated angiogenesis in various mouse models, with these effects being mediated by CB2R nih.gov.

Osteosarcoma: this compound demonstrated anti-proliferative, pro-apoptotic (at lower doses), and anti-invasive effects across multiple human osteosarcoma cell lines nih.gov.

Colon Cancer: In colon cancer cell lines (HT29, SW480, LS174T), this compound exhibited a biphasic effect. Low sub-micromolar concentrations (e.g., 0.1 µM) paradoxically increased cell proliferation, mediated by AKT/PKB pathway activation, while a higher concentration (10 µM) decreased cell survival. In an in vivo model, 1 mg/kg this compound increased tumor proliferation, whereas 5 mg/kg decreased it.

Neuroblastoma: this compound significantly decreased cell viability and proliferation in human SH-SY5Y neuroblastoma cells uni.lu.

Thyroid Carcinoma: this compound induced apoptosis in ARO and ARO/IL-12 thyroid carcinoma cells.

Differential and Context-Dependent Effects on Tumor Growth and Progression

The effects of this compound on tumor growth and progression can be highly dependent on concentration and cellular context. As observed in neuroblastoma cells, the cytotoxic effects of this compound at higher concentrations (10-40 µM) were not mediated by CB2 receptors but rather by its lipophilic nature leading to cell membrane disruption uni.lu. This suggests a CB2-independent mechanism of action at higher doses.

Neuropharmacological and Neuroprotective Investigations

This compound, as a selective CB2 receptor agonist, is devoid of psychotropic effects, making it an attractive compound for neuropharmacological and neuroprotective research nih.gov.

This compound has demonstrated neuroprotective effects in models of neuroinflammation and endotoxemia induced by lipopolysaccharide (LPS). It achieves this by mitigating levels of proinflammatory cytokines, adhesion molecules (e.g., vascular cell adhesion protein 1 and E-selectin), and oxidative/nitrosative stress. In a polymicrobial sepsis model in rats, this compound exhibited protective effects on the brain, lung, liver, and heart, mediated by CB2R activation, leading to decreased proinflammatory cytokines and increased levels of the anti-inflammatory cytokine IL-10.

Furthermore, this compound has shown an antiallodynic effect in a neuropathic pain model induced by retrovirus infection. This effect is achieved by suppressing neuroinflammation, macrophage activation, and T-cell infiltration, primarily through blocking the Janus kinase/STAT3 pathway. It also acts as an analgesic, exhibiting antihyperalgesic and antinociceptive actions, mainly by mitigating the synthesis of proinflammatory molecules and inhibiting nociception induced by oxidative stress-induced TRPA1 activation.

In the context of neurodegenerative diseases, this compound, along with other cannabinoids like WIN 55,212-2 and HU-210, has been implicated in preventing inflammation caused by Amyloid beta proteins, a hallmark of Alzheimer's disease. This action also contributes to preventing cognitive impairment and the loss of neuronal markers. The anti-inflammatory effect is mediated by CB2 receptor agonism, which prevents microglial activation. CB2 receptor activation by this compound has been shown to completely abolish neurotoxicity related to microglia activation in rat models.

In experimental models of ischemic stroke, a single acute dose of this compound administered after permanent focal ischemia proved neuroprotective, reducing infarct volume and improving neurological outcomes. This neuroprotective effect was specifically dependent on CB2 receptor activation, as it was reversed by the CB2R selective antagonist SR144528 and absent in CB2R-knockout mice. This compound also reduced the activation of microglia after permanent middle cerebral artery occlusion (pMCAO).

Beyond its anti-inflammatory and neuroprotective roles, this compound has been investigated for its impact on cognitive function and substance-related behaviors. Combining suboptimal doses of this compound with nicotine (B1678760) significantly improved cognitive performance in scopolamine-treated mice, counteracting the induced cognitive impairment. Moreover, this compound has been shown to dose-dependently attenuate cocaine-enhanced locomotion and reduce cocaine self-administration in mice, with these effects mediated by CB2 receptors. It also stimulates neural progenitor proliferation.

Table 2: Key Neuropharmacological and Neuroprotective Effects of this compound

Effect CategorySpecific EffectMechanism / ContextReference
Neuroinflammation Mitigates proinflammatory cytokines, adhesion molecules, oxidative/nitrosative stressLPS-induced neuroinflammation and endotoxemia
Sepsis-induced Organ Protection Protective effects on brain, lung, liver, heartPolymicrobial sepsis model in rats, mediated by CB2R activation, increasing IL-10.
Pain Modulation Antiallodynic effectNeuropathic pain model, suppressing neuroinflammation, macrophage/T-cell infiltration via JAK/STAT3 pathway.
Antihyperalgesic and antinociceptive actionsMitigating proinflammatory molecules, inhibiting oxidative stress-induced TRPA1 activation.
Alzheimer's Disease Prevents inflammation, cognitive impairment, neuronal marker lossAmyloid beta protein-induced inflammation, via CB2R agonism preventing microglial activation.
Reduces escape latency, spatial memory decline, inflammatory markersOkadaic acid (OKA)-induced hyperphosphorylated TAU model.
Ischemic Stroke Reduces infarct volume, improves neurological outcomePermanent focal ischemia model, CB2R-dependent, reduces microglial activation.
Cognitive Function Improves cognitive performanceIn combination with nicotine in scopolamine-treated mice.
Substance-related Behaviors Attenuates cocaine-enhanced locomotion; Reduces cocaine self-administrationMediated by CB2 receptors in mice.
Neural Proliferation Stimulates neural progenitor proliferationGeneral neuropharmacological effect.

Reduction of Neuroinflammation and Microglial Activation

This compound exhibits significant anti-inflammatory effects within the central nervous system (CNS) by modulating neuroinflammation and microglial activation. It has been shown to reduce levels of proinflammatory cytokines and inflammatory mediators mdpi.com. In models of neuroinflammation, this compound has been observed to mitigate the levels of proinflammatory cytokines such as TNF-α and IL-1β, as well as adhesion molecules and oxidative/nitrosative stress mdpi.com.

Studies indicate that this compound can prevent inflammation caused by amyloid-beta proteins, a key feature in Alzheimer's disease, by inhibiting microglial activation ebi.ac.ukwikipedia.org. Furthermore, it has been reported to impair microglial activation and downregulate pro-inflammatory signaling, driving microglia towards a non-inflammatory phenotype researchgate.net. In a thrombin-induced in vitro and in vivo rat model, this compound ameliorated neuroinflammation and microglial accumulation mdpi.com.

Table 1: Effects of this compound on Neuroinflammatory Markers

Model/ConditionInflammatory Marker/Cellular EventObserved Effect of this compoundReference
LPS-induced neuroinflammationProinflammatory cytokines, adhesion molecules (VCAM-1, E-selectin), oxidative/nitrosative stressMitigation of levels mdpi.com
Amyloid-beta protein exposure (in vitro, co-cultured neurons/microglia)Microglia-mediated neurotoxicity, inflammationPrevention/Abolition ebi.ac.ukwikipedia.orgmdpi.com
Thrombin-induced brain injury (rat model)Neuroinflammation, microglial accumulationAmelioration mdpi.com
Okadaic acid (OKA)-induced neurodegeneration (rat model)IL-1β, TNF-α levels in brain cortex and hippocampusDecreased nih.gov
Polymicrobial sepsis (rat model)TNF-α, IL-1β, IL-6 levels in brainDecreased ebi.ac.ukfrontiersin.org

Preservation of Neuronal Integrity and Promotion of Neurogenesis

This compound has demonstrated neuroprotective properties, including the preservation of neuronal integrity and, in some contexts, the promotion of neuronal survival and neurogenesis nih.gov. In models of acute central nervous system injury, this compound has shown protective effects on brain edema and neuronal degeneration mdpi.com.

In a neonatal rat model of hypoxic-ischemic encephalopathy (HIE), this compound exhibited neuroprotective effects through anti-apoptotic and anti-inflammatory actions, leading to a significant decrease in apoptotic cells frontiersin.org. While some studies on Alzheimer's models did not find direct morphological evidence of neuroprotection, cognitive improvements were observed, suggesting preserved neuronal functionality ub.edu.

Table 2: Effects of this compound on Neuronal Integrity and Survival

Model/ConditionNeuronal Outcome/MarkerObserved Effect of this compoundReference
Hypoxic-ischemic encephalopathy (neonatal rat)Apoptotic cellsSignificant decrease frontiersin.org
Thrombin-induced brain injury (rat model)Neuronal degenerationAmelioration mdpi.com
Ischemic stroke (pMCAO mouse model)Infarct size, neurological severity scoreDecrease ahajournals.org

Relevance in Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)

This compound has shown promise in preclinical models of neurodegenerative disorders, particularly Alzheimer's disease (AD). In double AβPP/PS1 transgenic mice, a genetic model of AD, this compound induced cognitive improvement, especially when administered at the pre-symptomatic stage ub.edunih.gov. This cognitive enhancement was linked to reduced microglial reactivity and decreased expression of proinflammatory cytokines (IL-1β, IL-6, TNFα, IFNγ) ub.edunih.gov. Additionally, this compound reduced the expression of active p38 and SAPK/JNK, increased inactive GSK3β, and lowered tau hyperphosphorylation (at Thr181) near amyloid-beta plaques ub.edunih.gov. It also decreased hydroxynonenal adducts and enhanced SOD1 and SOD2 expression, indicating a reduction in oxidative stress ub.edunih.gov.

In an Okadaic acid (OKA)-induced neurodegeneration model mimicking AD, this compound attenuated spatial memory impairment and reduced levels of caspase-3, phosphorylated tau (ser396), amyloid beta (Aβ), TNF-α, and IL-1β in brain cortex and hippocampus nih.gov.

Table 3: this compound Effects in Alzheimer's Disease Models

Model/ConditionKey Pathological Markers/OutcomesObserved Effect of this compoundReference
AβPP/PS1 transgenic mice (AD model)Cognitive impairment, microglial reactivity, proinflammatory cytokines (IL-1β, IL-6, TNFα, IFNγ), p38, SAPK/JNK, tau hyperphosphorylation, oxidative stress markers (hydroxynonenal adducts, SOD1, SOD2)Improved cognition, decreased reactivity/cytokines, reduced p38/SAPK/JNK, increased inactive GSK3β, lowered tau hyperphosphorylation, decreased adducts, enhanced SOD1/SOD2 ub.edunih.gov
Okadaic acid (OKA)-induced neurodegeneration (AD model)Spatial memory impairment, caspase-3, phosphorylated tau (ser396), Aβ, TNF-α, IL-1β levelsAttenuation of impairment, decreased levels nih.gov

Efficacy in Neuropathic Pain and Spasticity Models

This compound has demonstrated efficacy in models of neuropathic pain and spasticity. It exhibits antiallodynic effects in neuropathic pain models, including those induced by retrovirus infection, by suppressing neuroinflammation, macrophage activation, and T-cell infiltration, potentially via blocking the Janus kinase/STAT3 pathway mdpi.comrndsystems.com. This compound acts as an analgesic, mitigating the synthesis of proinflammatory molecules and inhibiting nociception induced by oxidative stress mdpi.com.

In a murine model of multiple sclerosis, this compound was found to reduce spasticity rndsystems.com. Studies have also shown that pretreatment with hydrogen sulfide (B99878) (H2S) donors can significantly improve the antinociceptive effects of this compound in mice with sciatic nerve injury-provoked neuropathy, and also preserve its anxiolytic and antidepressant actions associated with neuropathic pain uab.cat.

Table 4: this compound Effects in Pain and Spasticity Models

Model/ConditionOutcome/MechanismObserved Effect of this compoundReference
Retrovirus infection-induced neuropathic painAllodynia, neuroinflammation, macrophage activation, T-cell infiltrationAntiallodynic effect, suppression mdpi.comrndsystems.com
Multiple sclerosis (murine model)SpasticityReduction rndsystems.com
Sciatic nerve injury-provoked neuropathyAntinociception, anxiety-like behaviors, depressive-like behaviorsImproved antinociception (with H2S donors), inhibited anxiety/depression uab.cat

Role in Modulating Reward Pathways and Substance-Related Behaviors

This compound has shown a role in modulating reward pathways and influencing substance-related behaviors, primarily by affecting dopamine (B1211576) signaling. In a mouse self-administration model for chemical dependence, this compound activation of CB2 increased dopamine firing and decreased cocaine use biomol.com.

Pharmacological activation of CB2 receptors with this compound has been shown to attenuate the intake of abused drugs and their rewarding properties researchgate.net. Specifically, this compound dose-dependently inhibited cocaine self-administration and cocaine-enhanced locomotion and nucleus accumbens dopamine levels in wild-type and CB1-knockout mice, effects that were absent in CB2-knockout mice researchgate.net. It also prevented the acquisition and expression of cocaine sensitization and its rewarding properties researchgate.net. In models of alcohol use, this compound significantly reduced alcohol self-administration and alcohol-rewarding behaviors nih.govmdpi.com.

Table 5: this compound Effects on Reward Pathways and Substance-Related Behaviors

Substance/Behavior ModelOutcome/MechanismObserved Effect of this compoundReference
Cocaine self-administration (mouse)Cocaine intake, locomotion, nucleus accumbens dopamine levelsDecreased intake, attenuated locomotion, reduced dopamine levels biomol.comresearchgate.net
Cocaine sensitizationAcquisition and expression of sensitization, rewarding propertiesPrevention researchgate.net
Alcohol self-administrationAlcohol consumption, rewarding propertiesSignificant reduction nih.govmdpi.com

Effects on HIV-Induced Neurotoxicity

This compound has been investigated for its potential effects on HIV-induced neurotoxicity, particularly in the context of neuroinflammation. While direct comprehensive data on this compound's specific role in HIV-induced neurotoxicity is less abundant compared to other neuroinflammatory conditions, its general anti-inflammatory and neuroprotective mechanisms mediated by CB2 activation suggest a potential benefit. CB2R activation is known to mitigate neuroinflammatory events nih.gov. Given that HIV-associated neurocognitive disorders (HAND) involve significant neuroinflammation, this compound's ability to suppress neuroinflammation and microglial activation could be relevant mdpi.comresearchgate.net.

Organ-Specific Protective Effects Beyond CNS and Cancer

Beyond its effects on the CNS and excluding cancer-related applications, this compound has demonstrated protective effects in various organs, primarily through its anti-inflammatory and antioxidant properties mediated by CB2 receptor activation nih.govmdpi.com.

Cardioprotective Effects : this compound has shown cardioprotective effects in acute myocardial injury models. It reduces infarct size and myocardial apoptosis during ischemia/reperfusion (I/R) injury by inhibiting the loss of mitochondrial membrane potential, reducing cleaved caspases-3 and -9, and inhibiting mitochondrial cytochrome c release. These effects are mediated by the activation of the PI3K/Akt signaling pathway nih.govmdpi.comnih.govkarger.com. This compound also protects against cardiomyocyte hypertrophy and ethanol-induced myocardial injury mdpi.commdpi.com.

Hepatoprotective Effects : this compound exhibits significant hepatoprotective effects against various liver injuries, including acute liver injury or failure, septic liver, ischemia-reperfusion injury, liver fibrosis, and steatosis nih.govmdpi.comfrontiersin.org. Its mechanisms include inhibiting hepatic inflammation by inducing autophagy, activating heme oxygenase-1, promoting an M1 to M2 shift in macrophages, and regulating microRNAs targeting Toll-like receptor 4 (TLR4) mdpi.comnih.govnih.gov. It also ameliorates portal hypertension and fibrosis in cirrhotic rats mdpi.com.

Nephroprotective Effects : this compound has been shown to be protective in experimental models of acute kidney injury, such as renal ischemia-reperfusion (IR) injury. It reduces glomerular and tubular damage, inhibits proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and apoptosis, and decreases levels of inflammatory markers like NF-κB and caspase-3 ebi.ac.uknih.govmdpi.comresearchgate.netnih.gov. It also lowers serum levels of blood urea (B33335) nitrogen, creatinine, kidney injury molecule-1, neutrophil gelatinase-associated lipocalin, and Cystatin C ebi.ac.uknih.gov.

Gastroprotective Effects : this compound attenuates intestinal inflammation by enhancing apoptosis of activated T cells, decreasing the numbers of activated T cells, and inhibiting the induction of neutrophils, mast cells, and NK cells at the sites of inflammation nih.govmdpi.com. It also corrects motility impairment in LPS-induced models mdpi.com.

Pulmonary Protective Effects : this compound has been reported to alleviate bleomycin-induced pulmonary fibrosis in mice rndsystems.com. In a polymicrobial sepsis model, this compound showed protective effects on the lung by decreasing proinflammatory cytokines and increasing the anti-inflammatory cytokine IL-10 mdpi.comfrontiersin.org.

Table 6: Organ-Specific Protective Effects of this compound

Organ SystemModel/ConditionKey Protective Effects/MechanismsReference
Cardiovascular Myocardial Ischemia/Reperfusion (I/R) injuryReduced infarct size, decreased apoptosis, inhibited mitochondrial membrane potential loss, reduced cleaved caspases, PI3K/Akt pathway activation nih.govmdpi.comnih.govkarger.com
Cardiomyocyte hypertrophy, ethanol-induced myocardial injuryInhibition of hypertrophy, improved cardiac function mdpi.commdpi.com
Hepatic Acute liver injury/failure, septic liver, I/R injury, fibrosis, steatosis, cirrhosisInhibited hepatic inflammation (autophagy, HO-1 activation, M1 to M2 macrophage shift, TLR4 regulation), ameliorated portal hypertension, reduced fibrosis nih.govmdpi.comfrontiersin.orgnih.govnih.gov
Renal Acute kidney injury, Ischemia-Reperfusion (IR) injuryReduced glomerular/tubular damage, inhibited proinflammatory cytokines/chemokines/apoptosis, decreased NF-κB, caspase-3, lowered BUN, creatinine, KIM-1, NGAL, Cystatin C ebi.ac.uknih.govmdpi.comresearchgate.netnih.gov
Gastrointestinal Intestinal inflammationEnhanced apoptosis of activated T cells, decreased activated T cells, inhibited neutrophil/mast cell/NK cell induction, corrected motility impairment nih.govmdpi.com
Pulmonary Bleomycin-induced pulmonary fibrosis, polymicrobial sepsisAlleviated fibrosis, decreased proinflammatory cytokines, increased IL-10 mdpi.comfrontiersin.orgrndsystems.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound162187
WIN 55,212-25361234
HU-210162186
Amyloid beta16218701
TNF-α12534571
IL-1β16218702
IL-616218703
IFNγ16218704
SOD116218705
SOD216218706
Caspase-316218707
Phosphorylated tau (ser396)N/A (specific modification of tau protein)
AβPP16218708
PS116218709
Okadaic acid441011
PI3K16218710
Akt16218711
NF-κB16218712
Caspase-916218713
TRPA116218714
IL-1016218715
IL-12p40N/A (subunit of IL-12)
ERK1/216218716
p3816218717
SAPK/JNK16218718
GSK3β16218719
HO-116218720
TLR416218721
VCAM-116218722
E-selectin16218723
MIP-1α16218724
RANTES16218725
iNOS16218726
MCP-116218727
COX-216218728
NGAL (Neutrophil Gelatinase-Associated Lipocalin)16218729
KIM-1 (Kidney Injury Molecule-1)16218730
Cystatin C16218731
BUN (Blood Urea Nitrogen)N/A (clinical measurement)
Creatinine546760
SR1445286918507
AM6305361235
β-caryophyllene16218732
DADS (Diallyl disulfide)68102
GYY413710243407
AM124116218733
CB-1316218734
Rimonabant154297
AM28116218735
ACEA16218736
TH (Tyrosine Hydroxylase)16218737
Oprm1 (Opioid Receptor Mu 1)N/A (gene name)
CNR1 (Cannabinoid Receptor 1)N/A (gene name)
CNR2 (Cannabinoid Receptor 2)N/A (gene name)
VTA (Ventral Tegmental Area)N/A (brain region)
NAcc (Nucleus Accumbens)N/A (brain region)
H2S (Hydrogen Sulfide)280
VDAC16218738
Nrf216218739
TGF-β116218740
Smad316218741
USP416218742
TβRI16218743
microRNA 27bN/A (specific microRNA)
COX16218744
NOS16218745
Vascular endothelial growth factor16218746
RIP116218747
RIP316218748
MLKL16218749
AMPK16218750
eNOS16218751
5-HT2A16218752
STAT316218753
TRPA116218754
Z-VAD-FMK16218755
BrdU24653
MTT64969
LDHeN/A (Lactate Dehydrogenase release assay)
SH-SY5Y cellsN/A (cell line)
JWH-01816218756
JWH-07316218757
JWH-12216218758
PD980594796
SR-1445286918507
GW40583316218759

Note: PubChem CIDs for specific protein modifications (e.g., phosphorylated tau) or general biological concepts (e.g., VTA, NAcc, gene names like Oprm1) are not directly available as individual compounds and are marked as N/A or described as such.This compound is a synthetic cannabinoid that functions as a potent and selective agonist for the cannabinoid type 2 (CB2) receptor. It exhibits a high affinity for the CB2 receptor, with a Ki of 3.4 nM, and demonstrates approximately 200-fold selectivity over the CB1 receptor ebi.ac.ukwikipedia.orgnih.gov. This selectivity is attributed to its chemical structure, which lacks a hydroxy group on the phenol (B47542) structure, a feature that minimizes CB1 activity and associated psychotropic effects wikipedia.orgnih.gov. Preclinical investigations have revealed a broad spectrum of therapeutic effects for this compound, including antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective properties, primarily mediated through the activation of the CB2 receptor nih.govmdpi.comnih.gov.

The therapeutic potential of this compound is largely dependent on its selective activation of the CB2 receptor, which plays a crucial role in modulating inflammation and immune responses without eliciting the psychoactive effects linked to CB1 receptor activation nih.gov.

Reduction of Neuroinflammation and Microglial Activation

This compound demonstrates significant anti-inflammatory effects within the central nervous system (CNS) by modulating neuroinflammation and microglial activation. It has been shown to reduce levels of proinflammatory cytokines and inflammatory mediators mdpi.com. In models of neuroinflammation, this compound mitigates the levels of proinflammatory cytokines such as TNF-α and IL-1β, as well as adhesion molecules and oxidative/nitrosative stress mdpi.com.

Studies indicate that this compound can prevent inflammation induced by amyloid-beta proteins, a hallmark of Alzheimer's disease, by inhibiting microglial activation ebi.ac.ukwikipedia.org. Furthermore, it has been reported to impair microglial activation and downregulate pro-inflammatory signaling, thereby shifting microglia towards a non-inflammatory phenotype researchgate.net. In a thrombin-induced in vitro and in vivo rat model, this compound ameliorated neuroinflammation and microglial accumulation mdpi.com.

Table 1: Effects of this compound on Neuroinflammatory Markers

Model/ConditionInflammatory Marker/Cellular EventObserved Effect of this compoundReference
LPS-induced neuroinflammationProinflammatory cytokines, adhesion molecules (VCAM-1, E-selectin), oxidative/nitrosative stressMitigation of levels mdpi.com
Amyloid-beta protein exposure (in vitro, co-cultured neurons/microglia)Microglia-mediated neurotoxicity, inflammationPrevention/Abolition ebi.ac.ukwikipedia.orgmdpi.com
Thrombin-induced brain injury (rat model)Neuroinflammation, microglial accumulationAmelioration mdpi.com
Okadaic acid (OKA)-induced neurodegeneration (rat model)IL-1β, TNF-α levels in brain cortex and hippocampusDecreased nih.gov
Polymicrobial sepsis (rat model)TNF-α, IL-1β, IL-6 levels in brainDecreased ebi.ac.ukfrontiersin.org

Preservation of Neuronal Integrity and Promotion of Neurogenesis

This compound has demonstrated neuroprotective properties, including the preservation of neuronal integrity and, in certain contexts, the promotion of neuronal survival and neurogenesis nih.gov. In models of acute central nervous system injury, this compound has shown protective effects against brain edema and neuronal degeneration mdpi.com.

In a neonatal rat model of hypoxic-ischemic encephalopathy (HIE), this compound exhibited neuroprotective effects through anti-apoptotic and anti-inflammatory actions, leading to a significant decrease in apoptotic cells frontiersin.org. While some studies in Alzheimer's models did not find direct morphological evidence of neuroprotection, cognitive improvements were observed, suggesting preserved neuronal functionality ub.edu.

Table 2: Effects of this compound on Neuronal Integrity and Survival

Model/ConditionNeuronal Outcome/MarkerObserved Effect of this compoundReference
Hypoxic-ischemic encephalopathy (neonatal rat)Apoptotic cellsSignificant decrease frontiersin.org
Thrombin-induced brain injury (rat model)Neuronal degenerationAmelioration mdpi.com
Ischemic stroke (pMCAO mouse model)Infarct size, neurological severity scoreDecrease ahajournals.org

Relevance in Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)

This compound has shown promise in preclinical models of neurodegenerative disorders, particularly Alzheimer's disease (AD). In double AβPP/PS1 transgenic mice, a genetic model of AD, this compound induced cognitive improvement, especially when administered at the pre-symptomatic stage ub.edunih.gov. This cognitive enhancement was associated with reduced microglial reactivity and decreased expression of proinflammatory cytokines (IL-1β, IL-6, TNFα, IFNγ) ub.edunih.gov. Additionally, this compound reduced the expression of active p38 and SAPK/JNK, increased inactive GSK3β, and lowered tau hyperphosphorylation (at Thr181) near amyloid-beta plaques ub.edunih.gov. It also decreased hydroxynonenal adducts and enhanced SOD1 and SOD2 expression, indicating a reduction in oxidative stress ub.edunih.gov.

In an Okadaic acid (OKA)-induced neurodegeneration model mimicking AD, this compound attenuated spatial memory impairment and reduced levels of caspase-3, phosphorylated tau (ser396), amyloid beta (Aβ), TNF-α, and IL-1β in brain cortex and hippocampus nih.gov.

Table 3: this compound Effects in Alzheimer's Disease Models

Model/ConditionKey Pathological Markers/OutcomesObserved Effect of this compoundReference
AβPP/PS1 transgenic mice (AD model)Cognitive impairment, microglial reactivity, proinflammatory cytokines (IL-1β, IL-6, TNFα, IFNγ), p38, SAPK/JNK, tau hyperphosphorylation, oxidative stress markers (hydroxynonenal adducts, SOD1, SOD2)Improved cognition, decreased reactivity/cytokines, reduced p38/SAPK/JNK, increased inactive GSK3β, lowered tau hyperphosphorylation, decreased adducts, enhanced SOD1/SOD2 ub.edunih.gov
Okadaic acid (OKA)-induced neurodegeneration (AD model)Spatial memory impairment, caspase-3, phosphorylated tau (ser396), Aβ, TNF-α, IL-1β levelsAttenuation of impairment, decreased levels nih.gov

Efficacy in Neuropathic Pain and Spasticity Models

This compound has demonstrated efficacy in models of neuropathic pain and spasticity. It exhibits antiallodynic effects in neuropathic pain models, including those induced by retrovirus infection, by suppressing neuroinflammation, macrophage activation, and T-cell infiltration, potentially via blocking the Janus kinase/STAT3 pathway mdpi.comrndsystems.com. This compound acts as an analgesic, mitigating the synthesis of proinflammatory molecules and inhibiting nociception induced by oxidative stress mdpi.com.

In a murine model of multiple sclerosis, this compound was found to reduce spasticity rndsystems.com. Studies have also shown that pretreatment with hydrogen sulfide (H2S) donors can significantly improve the antinociceptive effects of this compound in mice with sciatic nerve injury-provoked neuropathy, and also preserve its anxiolytic and antidepressant actions associated with neuropathic pain uab.cat.

Table 4: this compound Effects in Pain and Spasticity Models

Model/ConditionOutcome/MechanismObserved Effect of this compoundReference
Retrovirus infection-induced neuropathic painAllodynia, neuroinflammation, macrophage activation, T-cell infiltrationAntiallodynic effect, suppression mdpi.comrndsystems.com
Multiple sclerosis (murine model)SpasticityReduction rndsystems.com
Sciatic nerve injury-provoked neuropathyAntinociception, anxiety-like behaviors, depressive-like behaviorsImproved antinociception (with H2S donors), inhibited anxiety/depression uab.cat

Role in Modulating Reward Pathways and Substance-Related Behaviors

This compound has shown a role in modulating reward pathways and influencing substance-related behaviors, primarily by affecting dopamine signaling. In a mouse self-administration model for chemical dependence, this compound activation of CB2 increased dopamine firing and decreased cocaine use biomol.com.

Pharmacological activation of CB2 receptors with this compound has been shown to attenuate the intake of abused drugs and their rewarding properties researchgate.net. Specifically, this compound dose-dependently inhibited cocaine self-administration and cocaine-enhanced locomotion and nucleus accumbens dopamine levels in wild-type and CB1-knockout mice, effects that were absent in CB2-knockout mice researchgate.net. It also prevented the acquisition and expression of cocaine sensitization and its rewarding properties researchgate.net. In models of alcohol use, this compound significantly reduced alcohol self-administration and alcohol-rewarding behaviors nih.govmdpi.com.

Table 5: this compound Effects on Reward Pathways and Substance-Related Behaviors

Substance/Behavior ModelOutcome/MechanismObserved Effect of this compoundReference
Cocaine self-administration (mouse)Cocaine intake, locomotion, nucleus accumbens dopamine levelsDecreased intake, attenuated locomotion, reduced dopamine levels biomol.comresearchgate.net
Cocaine sensitizationAcquisition and expression of sensitization, rewarding propertiesPrevention researchgate.net
Alcohol self-administrationAlcohol consumption, rewarding propertiesSignificant reduction nih.govmdpi.com

Effects on HIV-Induced Neurotoxicity

This compound has been investigated for its potential effects on HIV-induced neurotoxicity, particularly in the context of neuroinflammation. While comprehensive data specifically on this compound's role in HIV-induced neurotoxicity is less extensive compared to other neuroinflammatory conditions, its general anti-inflammatory and neuroprotective mechanisms mediated by CB2 activation suggest a potential benefit. CB2R activation is known to mitigate neuroinflammatory events nih.gov. Given that HIV-associated neurocognitive disorders (HAND) involve significant neuroinflammation, this compound's ability to suppress neuroinflammation and microglial activation could be relevant mdpi.comresearchgate.net.

Organ-Specific Protective Effects Beyond CNS and Cancer

Beyond its effects on the CNS and excluding cancer-related applications, this compound has demonstrated protective effects in various organs, primarily through its anti-inflammatory and antioxidant properties mediated by CB2 receptor activation nih.govmdpi.com.

Cardioprotective Effects : this compound has shown cardioprotective effects in acute myocardial injury models. It reduces infarct size and myocardial apoptosis during ischemia/reperfusion (I/R) injury by inhibiting the loss of mitochondrial membrane potential, reducing cleaved caspases-3 and -9, and inhibiting mitochondrial cytochrome c release. These effects are mediated by the activation of the PI3K/Akt signaling pathway nih.govmdpi.comnih.govkarger.com. This compound also protects against cardiomyocyte hypertrophy and ethanol-induced myocardial injury mdpi.commdpi.com.

Hepatoprotective Effects : this compound exhibits significant hepatoprotective effects against various liver injuries, including acute liver injury or failure, septic liver, ischemia-reperfusion injury, liver fibrosis, and steatosis nih.govmdpi.comfrontiersin.org. Its mechanisms include inhibiting hepatic inflammation by inducing autophagy, activating heme oxygenase-1, promoting an M1 to M2 shift in macrophages, and regulating microRNAs targeting Toll-like receptor 4 (TLR4) mdpi.comnih.govnih.gov. It also ameliorates portal hypertension and fibrosis in cirrhotic rats mdpi.com.

Nephroprotective Effects : this compound has been shown to be protective in experimental models of acute kidney injury, such as renal ischemia-reperfusion (IR) injury. It reduces glomerular and tubular damage, inhibits proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and apoptosis, and decreases levels of inflammatory markers like NF-κB and caspase-3 ebi.ac.uknih.govmdpi.comresearchgate.netnih.gov. It also lowers serum levels of blood urea nitrogen, creatinine, kidney injury molecule-1, neutrophil gelatinase-associated lipocalin, and Cystatin C ebi.ac.uknih.gov.

Gastroprotective Effects : this compound attenuates intestinal inflammation by enhancing apoptosis of activated T cells, decreasing the numbers of activated T cells, and inhibiting the induction of neutrophils, mast cells, and NK cells at the sites of inflammation nih.govmdpi.com. It also corrects motility impairment in LPS-induced models mdpi.com.

Pulmonary Protective Effects : this compound has been reported to alleviate bleomycin-induced pulmonary fibrosis in mice rndsystems.com. In a polymicrobial sepsis model, this compound showed protective effects on the lung by decreasing proinflammatory cytokines and increasing the anti-inflammatory cytokine IL-10 mdpi.comfrontiersin.org.

Table 6: Organ-Specific Protective Effects of this compound

Organ SystemModel/ConditionKey Protective Effects/MechanismsReference
Cardiovascular Myocardial Ischemia/Reperfusion (I/R) injuryReduced infarct size, decreased apoptosis, inhibited mitochondrial membrane potential loss, reduced cleaved caspases, PI3K/Akt pathway activation nih.govmdpi.comnih.govkarger.com
Cardiomyocyte hypertrophy, ethanol-induced myocardial injuryInhibition of hypertrophy, improved cardiac function mdpi.commdpi.com
Hepatic Acute liver injury/failure, septic liver, I/R injury, fibrosis, steatosis, cirrhosisInhibited hepatic inflammation (autophagy, HO-1 activation, M1 to M2 macrophage shift, TLR4 regulation), ameliorated portal hypertension, reduced fibrosis nih.govmdpi.comfrontiersin.orgnih.govnih.gov
Renal Acute kidney injury, Ischemia-Reperfusion (IR) injuryReduced glomerular/tubular damage, inhibited proinflammatory cytokines/chemokines/apoptosis, decreased NF-κB, caspase-3, lowered BUN, creatinine, KIM-1, NGAL, Cystatin C ebi.ac.uknih.govmdpi.comresearchgate.netnih.gov
Gastrointestinal Intestinal inflammationEnhanced apoptosis of activated T cells, decreased activated T cells, inhibited neutrophil/mast cell/NK cell induction, corrected motility impairment nih.govmdpi.com
Pulmonary Bleomycin-induced pulmonary fibrosis, polymicrobial sepsisAlleviated fibrosis, decreased proinflammatory cytokines, increased IL-10 mdpi.comfrontiersin.orgrndsystems.com

Cardioprotective Properties in Ischemia/Reperfusion Injury

Preclinical studies have extensively demonstrated the cardioprotective effects of this compound in models of acute myocardial injury and ischemia/reperfusion (I/R) injury. wikipedia.orgnih.govmdpi.comCurrent time information in PF.wikipedia.orgsci-hub.seciteab.comctdbase.org Administration of this compound has been shown to reduce cardiac infarct size, a critical indicator of heart damage, and mitigate apoptosis in myocardial tissue following I/R events. wikipedia.orgciteab.comctdbase.org

The mechanisms underlying this compound's cardioprotective actions are multifaceted, primarily mediated through CB2R activation. These include the inhibition of inflammasome activation, downregulation of necroptosis pathways involving receptor interacting protein 1 (RIP1), RIP3, and mixed lineage kinase domain-like pseudokinase (MLKL), and the suppression of cardiomyocyte hypertrophy via AMP-activated protein kinase (AMPK)-endothelial nitric oxide synthase (eNOS) signaling. Current time information in PF.citeab.com Furthermore, this compound promotes cardioprotection by increasing extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and inhibiting the opening of the mitochondrial permeability transition pore. Current time information in PF.citeab.com The protective effects of this compound are often abrogated by co-administration of CB2R antagonists, such as AM630, or phosphoinositide 3-kinase (PI3K) inhibitors like wortmannin (B1684655), highlighting the involvement of both CB2R and the PI3K/Akt signaling pathway in its beneficial cardiac outcomes. wikipedia.orgciteab.comctdbase.org Beyond I/R injury, this compound has also been observed to decrease histopathological damage in the heart during sepsis and attenuate markers of cardiotoxicity, including infiltration index, fibrotic cardiac tissue, and serum cardiac troponin I (cTnI) levels, in models of drug-induced cardiotoxicity. wikipedia.orgnih.gov

Effect of this compound on Cardiac Ischemia/Reperfusion Injury
Reduced cardiac infarct size wikipedia.orgciteab.comctdbase.org
Decreased myocardial apoptosis citeab.comctdbase.org
Inhibition of inflammasome activation Current time information in PF.
Downregulation of RIP1/RIP3/MLKL-mediated necroptosis Current time information in PF.
Inhibition of cardiomyocyte hypertrophy Current time information in PF.
Increased ERK1/2 phosphorylation Current time information in PF.
Inhibition of mitochondrial permeability transition pore opening Current time information in PF.
Attenuation of drug-induced cardiotoxicity markers nih.gov

Hepatoprotective Modulations

This compound demonstrates significant hepatoprotective properties across various experimental models of liver injury, including acute liver injury, liver failure, septic liver, liver ischemia-reperfusion (I/R) injury, liver fibrosis, and conditions like steatosis, ascites, and peritonitis. wikipedia.orgnih.govCurrent time information in PF.

Its protective actions involve several molecular mechanisms. This compound has been shown to inhibit ubiquitin-specific peptidase 4 (USP4) and deubiquitylate transforming growth factor-beta receptor 1 (TβRI), alongside modulating microRNA 27b. Current time information in PF. In models of D-galactosamine (GalN)/lipopolysaccharide (LPS)-induced acute liver failure (ALF), this compound treatment attenuated mortality rates, reduced the release of liver enzymes such as alanine (B10760859) transaminase (ALT), and suppressed inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6). nih.govwikidata.org It also mitigated histopathological and apoptotic liver damage and decreased the infiltration of mononuclear cells into the liver. nih.govwikidata.org Furthermore, this compound promotes an anti-inflammatory environment by increasing the production of interleukin-10 (IL-10) in M1 macrophages and upregulating M2 macrophage markers such as Arginase-1 (Arg-1) and Chitinase-3-like protein 3 (Chi3L3). nih.govwikidata.org It effectively suppresses LPS-induced activation of liver resident macrophages. wikidata.org In carbon tetrachloride (CCl4) models, this compound reduced liver injury and accelerated liver regeneration. cenmed.com Notably, this compound also modulates alcohol-induced fatty liver by reducing hepatocyte steatosis through the regulation of M1/M2 macrophage balance in Kupffer cells, a process mediated by the heme oxygenase-1 (HO-1) dependent pathway and macrophage autophagy. guidetopharmacology.orgnih.gov

While generally hepatoprotective, one study indicated that this compound deteriorated liver damage induced by cypermethrin (B145020), leading to increased serum hepatic enzyme activities, although it concurrently decreased lipid peroxidation. guidetopharmacology.orgmdpi.com This highlights the complexity of its interactions depending on the specific insult.

Nephroprotective Activities

This compound exhibits significant nephroprotective activities in experimental models of acute kidney injury and renal ischemia/reperfusion (I/R) injury. wikipedia.orgnih.govCurrent time information in PF.nih.govscilit.com Its protective effects are mediated by the activation of CB2R and involve the inhibition of pro-inflammatory cytokines, chemokines, and apoptosis, contributing to the salvage of kidney tissue. Current time information in PF.nih.gov

In renal I/R injury, this compound has been shown to reduce nuclear factor-kappa B (NF-κB) immunoreactivity, indicating a suppression of inflammatory signaling pathways. nih.govwikipedia.orgbiorxiv.org Treatment with this compound leads to a decrease in both glomerular and tubular damage within the kidneys. nih.govscilit.com Furthermore, it effectively reduces systemic markers of kidney injury and inflammation, including serum levels of TNF-α, blood urea nitrogen (BUN), creatinine, kidney injury molecule-1 (KIM-1), neutrophil gelatinase-associated lipocalin (NGAL), Cystatin C, interleukin-18 (IL-18), interleukin-1 beta (IL-1β), and IL-6. It also influences IL-10 levels, an anti-inflammatory cytokine. scilit.com In models of unilateral ureteric obstruction (UUO), this compound has demonstrated the ability to blunt the progression of renal fibrosis. nih.gov

Gastrointestinal System Homeostasis

This compound plays a role in maintaining gastrointestinal system homeostasis and exhibits gastroprotective effects. wikipedia.orgnih.govguidetopharmacology.org It has been shown to attenuate intestinal inflammation by promoting apoptosis in activated T cells, reducing the numbers of activated T cells, and inhibiting the infiltration of neutrophils, mast cells, and natural killer (NK) cells at sites of inflammation. Current time information in PF.

In models of LPS-induced septic ileus, this compound corrects motility impairment by decreasing myoelectrical activity and preventing delayed gastrointestinal transit, alongside its anti-inflammatory actions. Current time information in PF. Activation of CB2R by this compound in the enteric nervous system attenuates LPS-induced increases in intestinal contractility and neurogenic intestinal inflammation. Current time information in PF. These findings suggest its potential utility in conditions such as diarrhea-predominant inflammatory bowel disease. Current time information in PF. Moreover, this compound has been observed to attenuate inflammation in models of chronic colitis in IL-10-deficient mice by inducing apoptosis in activated T cells, both in vitro and in vivo. nih.gov It also reduces colonic inflammation in trinitrobenzene sulfonic acid-induced colitis models. nih.gov this compound inhibits the pro-inflammatory cytokine interleukin-12 (B1171171) (IL-12p40) in vitro and can regulate macrophage polarization, inhibiting the M1 pro-inflammatory phenotype while promoting the M2 anti-inflammatory phenotype. nih.gov The regulation of intestinal transit by CB2R, influenced by this compound, is also linked to a cyclooxygenase-dependent mechanism during inflammatory states. mrc.ac.uk

Anti-Fibrotic Actions in Various Tissues

This compound demonstrates significant anti-fibrotic actions across multiple tissues, including the lungs, liver, heart, and kidneys. wikipedia.orgnih.govCurrent time information in PF.nih.govwikipedia.orgnih.govuni.luguidetopharmacology.org

In pulmonary fibrosis , this compound prevents lung fibrosis and reduces fibroblast proliferation through CB2R activation. Current time information in PF.nih.govuni.luguidetopharmacology.org In bleomycin-induced pulmonary fibrosis models, it effectively controls the fibrotic process, evidenced by decreased lung density and fibrosis scores, and suppresses both inflammatory responses and extracellular collagen deposition. wikipedia.orgnih.govguidetopharmacology.org It reduces the levels of profibrotic cytokine transforming growth factor-beta 1 (TGF-β1) and inhibits the TGF-β1/Smad2 pathway. wikipedia.orgnih.govguidetopharmacology.org Furthermore, this compound inhibits TGF-β1-induced lung fibroblast proliferation, migration, and the expression of collagen I and alpha-smooth muscle actin (α-SMA). nih.govuni.luguidetopharmacology.org Its anti-fibrotic effects also extend to attenuating neurogenic pulmonary edema and protecting against acute lung injury (ALI) by inhibiting pro-inflammatory cytokines, mitogen-activated protein kinases (MAPKs), and NF-κB activation. Current time information in PF.

For hepatic fibrosis , this compound exhibits hepatoprotective effects against liver fibrosis. nih.govCurrent time information in PF. It has been shown to ameliorate portal hypertension, reduce the severity of portosystemic collaterals and mesenteric angiogenesis, and decrease intrahepatic angiogenesis and fibrosis in cirrhotic rats. Current time information in PF.

In the cardiac system , this compound contributes to cardioprotection by inhibiting inflammatory cell infiltration and fibrosis in the heart. nih.gov

Regarding renal fibrosis , this compound has been observed to blunt renal fibrosis in models of unilateral ureteric obstruction (UUO). nih.gov Additionally, studies indicate its anti-fibrotic function in skin fibrosis . nih.gov

Anti-Fibrotic Effects of this compound in Preclinical Models
Pulmonary Fibrosis
Decreased lung density and fibrosis score wikipedia.orgnih.govguidetopharmacology.org
Suppressed inflammatory response wikipedia.orgnih.govguidetopharmacology.org
Reduced extracellular collagen deposition wikipedia.orgnih.govguidetopharmacology.org
Reduced TGF-β1 levels wikipedia.orgnih.govguidetopharmacology.org
Inhibited TGF-β1/Smad2 pathway wikipedia.orgnih.govguidetopharmacology.org
Inhibited fibroblast proliferation and migration nih.govuni.luguidetopharmacology.org
Reduced collagen I and α-SMA expression nih.govuni.luguidetopharmacology.org
Hepatic Fibrosis
Ameliorated portal hypertension Current time information in PF.
Reduced intrahepatic angiogenesis and fibrosis Current time information in PF.
Cardiac Fibrosis
Inhibited inflammatory cell infiltration and fibrosis nih.gov
Renal Fibrosis
Blunted renal fibrosis in UUO models nih.gov
Skin Fibrosis
Demonstrated anti-fibrosis function nih.gov

Impact on Articular Cartilage Regeneration in Osteoarthritis

This compound, as a selective CB2R agonist, has been investigated for its impact on articular cartilage regeneration in osteoarthritis (OA). citeab.comuni.luunimelb.edu.audovepress.com Changes in CB2R expression are observed in OA-affected joints, suggesting a role for this receptor in the disease. citeab.comunimelb.edu.audovepress.com

In rat models of monoiodoacetate (MIA)-induced OA, intraarticular administration of this compound demonstrated antinociceptive potential, indicating a reduction in OA-related pain. citeab.comunimelb.edu.audovepress.com Crucially, this compound treatment led to decreased levels of metalloproteinases (MMPs), particularly MMP13, which are key enzymes involved in cartilage degradation. citeab.comunimelb.edu.audovepress.com This suggests that CB2R agonism by this compound may modify the degradation of cartilage. Furthermore, in studies using primary human chondrocytes treated with MIA, this compound partially mitigated toxicity, enhanced cell proliferation, and improved chondrocyte migration. citeab.comunimelb.edu.audovepress.com The data indicate that CB2R agonism contributes to the alleviation of MMPs expression both in vitro and in vivo. citeab.comunimelb.edu.audovepress.com The activation of CB2 receptors by this compound may therefore benefit chondrocyte proliferation, potentially delaying the progression of OA. citeab.comuni.luunimelb.edu.audovepress.com Genetic ablation of CB2R has been shown to aggravate OA pathogenesis, further supporting the protective role of this receptor in osteoarthritis. nih.gov

Role in Metabolic Regulation and Related Disorders

The endocannabinoid system, including the CB2 receptor, is recognized for its important involvement in metabolic diseases. nih.gov this compound, through its selective activation of CB2R, has demonstrated effects pertinent to metabolic regulation, particularly concerning liver health.

This compound exhibits hepatoprotective effects against steatosis, a condition characterized by abnormal fat accumulation in the liver, which is a common feature of metabolic disorders. nih.govCurrent time information in PF. It has been shown to modulate alcohol-induced fatty liver by reducing hepatocyte steatosis. This effect is achieved by regulating the balance between M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophage phenotypes in Kupffer cells, the resident macrophages of the liver. This process is mediated through a heme oxygenase-1 (HO-1) dependent pathway and macrophage autophagy. guidetopharmacology.orgnih.gov The significance of CB2R in liver diseases, including those related to metabolic dysfunction, is further supported by observations of polymorphisms in the CB2R gene in children with obesity and liver dysfunction. Current time information in PF. These findings underscore the potential of this compound as a therapeutic agent in managing aspects of metabolic disorders, particularly those affecting liver health.

Modulation of Adipose Tissue and Hepatic Steatosis

Studies investigating the effects of this compound on adipose tissue and hepatic steatosis in preclinical models have yielded varied results. In some studies involving high-fat diet (HFD)-fed wild-type mice and genetically leptin-deficient ob/ob mice, administration of this compound was found to potentiate adipose tissue inflammation researchgate.netnih.govplos.org. This was evidenced by increased expression of inflammatory markers such as EMR1, TNF-α, and CCL2 in epididymal fat cells and cultured fat pads isolated from ob/ob mice upon exposure to this compound nih.govresearchgate.netnih.govplos.org. Furthermore, this compound treatment enhanced hepatic steatosis in HFD-fed mice nih.govresearchgate.netnih.govplos.org. These findings suggest that, in certain models of obesity, CB2 receptor activation by this compound may contribute to inflammation in adipose tissue and the liver nih.govphysiology.orgresearchgate.netnih.govplos.org.

Conversely, other research indicates potentially beneficial effects. One study in diet-induced obese mice reported that this compound reduced body weight gain and down-regulated the expression of M1 macrophage biomarkers (pro-inflammatory) while up-regulating M2 macrophage biomarkers (anti-inflammatory) in adipose tissue nih.gov. This suggests an anti-inflammatory effect on adipose tissue macrophages nih.gov. Additionally, this compound has been proposed to potentially induce browning of adipocytes, as it increased uncoupling protein 1 (UCP1) expression in adipocytes derived from lean patients physiology.org.

The conflicting results highlight the complexity of CB2 receptor signaling in adipose tissue and liver, which may vary depending on the specific model, the stage of metabolic dysfunction, and potentially other factors.

Summary of Preclinical Findings on Adipose Tissue and Hepatic Steatosis:

ModelThis compound Effect on Adipose Tissue InflammationThis compound Effect on Hepatic SteatosisSource(s)
HFD-fed micePotentiated inflammationEnhanced steatosis nih.govresearchgate.netnih.govplos.org
ob/ob mice (fat pads)Increased inflammatory marker expressionNot directly assessed in snippet nih.govresearchgate.netplos.org
Diet-induced obese miceAttenuated inflammation (M1/M2 markers)Not directly assessed in snippet nih.gov
Adipocytes (human, lean)Increased UCP1 expression (potential browning)Not applicable physiology.org

Effects on Glucose Homeostasis

The impact of this compound on glucose homeostasis has also been investigated in preclinical settings, with some studies showing improvements and others indicating potential detriments.

In HFD-fed mice, this compound treatment was associated with increased insulin (B600854) resistance researchgate.netnih.govplos.org. This aligns with the observation that genetic inactivation of CB2 receptors in mice led to improved insulin sensitivity researchgate.netnih.gov.

In contrast, a study in diet-induced obese mice found that this compound relieved glucose tolerance and enhanced insulin sensitivity nih.gov. Another study reported that the CB2-specific agonist this compound improved glucose homeostasis in chow-fed rats researchgate.net. Activation of CB2 receptors has also been shown to improve glucose tolerance after a glucose load in rats researchgate.net.

The mechanisms underlying these effects may involve the presence of CB2 receptors in various metabolically active tissues, including the liver, adipose tissue, and pancreatic islets researchgate.net. CB2 receptor stimulation has been reported to increase insulin release from β-cells in vitro nih.gov.

Summary of Preclinical Findings on Glucose Homeostasis:

ModelThis compound Effect on Glucose Homeostasis/Insulin SensitivitySource(s)
HFD-fed miceIncreased insulin resistance researchgate.netnih.govplos.org
Diet-induced obese miceRelieved glucose tolerance, enhanced insulin sensitivity nih.gov
Chow-fed ratsImproved glucose homeostasis researchgate.net
RatsImproved glucose tolerance after glucose load researchgate.net
Rat insulinoma β-cellsIncreased intracellular calcium (suggesting insulin release) nih.gov

These preclinical data suggest a complex role for this compound and CB2 receptor activation in metabolic regulation. While some studies point towards potential benefits in improving glucose homeostasis and reducing certain aspects of inflammation in specific models, others indicate a potential to exacerbate inflammation and insulin resistance in the context of diet-induced obesity. Further research is needed to fully elucidate the context-dependent effects of this compound on adipose tissue, hepatic steatosis, and glucose homeostasis.

Toxicological Profiles and Safety Considerations for Jwh 133

Comprehensive Preclinical Toxicological Assessments

Preclinical toxicological assessments of JWH-133 have explored its potential effects across various organ systems and cellular models. This compound is a synthetic cannabinoid with high selectivity for the CB2 receptor over the CB1 receptor, with a reported Ki of 3.4 nM for CB2 and around 200-fold selectivity over CB1 wikipedia.orgnih.gov. While its selective CB2 agonism suggests a lower likelihood of central nervous system-mediated psychoactive effects typically associated with CB1 activation, toxicological evaluations are crucial to understand its safety profile nih.gov.

Studies have investigated the effects of this compound in various animal models and cell lines to determine its potential for toxicity. Research indicates that this compound appears non-toxic in some experimental studies, possessing characteristics that make it an attractive therapeutic candidate for exploring immunomodulatory, anti-inflammatory, and antiviral activities mdpi.com. However, the lack of clinical data and rigorous pharmacokinetics in humans necessitates thorough preclinical evaluation, including the duration of use, dose to be explored, safety, and interaction with concomitant drugs mdpi.com. Further safety and toxicity studies in preclinical settings and clinical trials in humans are warranted nih.govfrontiersin.org.

Receptor-Independent Cytotoxicity in Specific Neuronal Cell Models (e.g., SH-SY5Y Neuroblastoma Cells)

Investigations into the effects of this compound on neuronal cell models have revealed instances of cytotoxicity that may not be solely mediated by cannabinoid receptor activation. In SH-SY5Y human neuroblastoma cells, this compound has been shown to induce a concentration-dependent decrease in cell viability and proliferation rate researchgate.netnih.gov. This cytotoxic effect was observed within a concentration range of 10-40 μM after 24 hours of exposure researchgate.netnih.gov.

Crucially, studies using a CB2 receptor antagonist (AM-630) and a pan-caspase inhibitor (Z-VAD-FMK) suggested that the cytotoxic effect of this compound on SH-SY5Y cells was presumably not mediated by the activation of CB2 receptors or the caspase pathway researchgate.netnih.govproquest.com. Instead, it has been proposed that this cytotoxicity might be attributed to the lipophilic character of this compound, potentially leading to its accumulation in the lipid cell membrane and causing a loss of membrane integrity and function researchgate.net. These findings suggest that while this compound is a selective CB2 agonist, its toxic effects in certain neuronal cell lines at specific concentrations may occur through mechanisms independent of its primary receptor target researchgate.netmdpi.comebi.ac.uk.

The following table summarizes findings on this compound cytotoxicity in SH-SY5Y cells:

Cell LineCompoundConcentration RangeEffect on Viability/ProliferationProposed MechanismReference
SH-SY5Y NeuroblastomaThis compound10-40 μMDecreasedReceptor-independent, possibly due to lipophilicity and membrane disruption researchgate.netnih.gov

Organ-Specific Toxicological Interactions (e.g., Hepatic Toxicity Enhancement in Specific Contexts)

While some studies suggest hepatoprotective effects of this compound in certain models of liver injury mdpi.comnih.gov, other research indicates that this compound can exacerbate organ toxicity in specific contexts. A study investigating the interaction of this compound with cypermethrin (B145020) (CYP), a synthetic pyrethroid insecticide, in rats demonstrated that this compound deteriorated the liver damage induced by CYP researchgate.nettubitak.gov.trtrdizin.gov.trtubitak.gov.tr.

In this study, rats treated with CYP (125 mg/kg bw per day orally for 14 days) showed increased serum hepatic enzyme activities, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) tubitak.gov.trtubitak.gov.tr. When this compound (3 mg/kg bw per day intraperitoneally for the last 4 days of CYP toxicity) was administered concurrently, it increased these serum hepatic enzyme activities further compared to rats receiving only CYP tubitak.gov.trtubitak.gov.tr. Histopathological examination also revealed more severe parenchymal degeneration in the livers of rats treated with both CYP and this compound compared to those treated with CYP alone tubitak.gov.tr.

Although this compound decreased lipid peroxidation in this context, its administration enhanced the CYP-induced liver damage tubitak.gov.trtubitak.gov.tr. This effect may be due to receptor-mediated and/or nonreceptor-mediated mechanisms tubitak.gov.trtubitak.gov.tr. The study noted that CB2 receptors were upregulated in the liver exposed to CYP, primarily in hepatic fibrogenic cells tubitak.gov.trtubitak.gov.tr. These findings highlight that while this compound may have protective effects in some liver injury models, it can also interact with other substances to enhance organ-specific toxicity under certain conditions researchgate.nettubitak.gov.trtrdizin.gov.trtubitak.gov.tr.

Implications of High-Dose Administration for Potential Neuronal Damage

Research on the effects of this compound, particularly at higher concentrations, suggests a potential for inducing neuronal damage. As noted in the context of SH-SY5Y cells, this compound at concentrations ranging from 10 to 40 μM induced a concentration-dependent decrease in cell viability and proliferation researchgate.netnih.gov. The proposed mechanism for this cytotoxicity, independent of CB2 receptor activation, involves the lipophilic nature of this compound potentially disrupting cell membrane integrity researchgate.net.

The results from studies on SH-SY5Y cells suggest that agonists of CB2 receptors, such as this compound, when administered in multiple or high doses, may induce neuronal damage researchgate.netnih.govproquest.com. This is a critical consideration, especially when evaluating the therapeutic potential of this compound, as it implies a concentration threshold beyond which non-specific, potentially detrimental effects on neuronal cells may occur. While this compound has shown neuroprotective effects in some models of neuroinflammation and brain injury, these effects are often attributed to its CB2 receptor-mediated anti-inflammatory properties wikipedia.orgmdpi.comebi.ac.ukahajournals.orgresearchgate.net. The cytotoxicity observed at higher concentrations in specific neuronal cell models points to a distinct toxicological profile that is not necessarily linked to its intended therapeutic target or mechanism of action researchgate.netnih.gov.

Advanced Methodologies in Jwh 133 Research

In Vitro Experimental Paradigms

In vitro studies are fundamental to understanding the direct effects of JWH-133 on various cell types and biological processes. These controlled environments allow researchers to isolate the effects of this compound and investigate specific cellular responses without the complexities of a whole organism.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are commonly used to assess the impact of this compound on cell health and growth rates. Techniques such as the MTT test, which measures mitochondrial activity, and the LDH (Lactate Dehydrogenase) release assay, which indicates cell membrane integrity, are employed to determine cytotoxicity nih.gov. The BrdU incorporation assay is utilized to directly measure DNA synthesis as an indicator of cell proliferation nih.gov.

Studies have shown varied effects of this compound on cell viability and proliferation depending on the cell type and concentration. For instance, this compound at concentrations of 10-40 µM induced a concentration-dependent decrease in the viability and proliferation rate of SH-SY5Y neuroblastoma cells nih.govresearchgate.net. Conversely, in primary human chondrocytes treated with monoiodoacetate, this compound treatment reversed the observed cell proliferation curaleafclinic.com. In non-small lung cancer cells (A549) and human umbilical vein endothelial cells (HUVECs), this compound showed a marked decrease in cell survival at a concentration of 10⁻⁴ mol/l cuni.cz. However, inhibition of colony formation in A549 cells was observed even at non-toxic concentrations (10⁻⁵–10⁻⁸ mol/l) cuni.cz.

Here is a summary of findings on this compound's effects on cell viability and proliferation:

Cell TypeAssay Method(s)This compound ConcentrationObserved Effect on Viability/ProliferationCitation
SH-SY5Y neuroblastoma cellsMTT, LDH, BrdU incorporation10-40 µMConcentration-dependent decrease nih.govresearchgate.net
Primary human chondrocytesViability, ProliferationNot specifiedReversed proliferation induced by MIA curaleafclinic.com
A549 lung cancer cellsCytotoxicity assay, MTT, Colony formation10⁻⁴ mol/lDecreased survival cuni.cz
A549 lung cancer cellsColony formation10⁻⁵–10⁻⁸ mol/lInhibited colony formation cuni.cz
HUVECsCytotoxicity assay, MTT10⁻⁴ mol/lDecreased survival cuni.cz
C6 Glioma CellsCell viabilityNot specifiedReduced cell viability by 50% nih.gov
Breast cancer cell lines (MDA-MB231, MDA-MB468)Cell proliferationNot specifiedSignificantly inhibited nih.gov

Cell Migration and Invasion Studies

Cell migration and invasion assays are crucial for understanding the potential of this compound to influence cellular movement, a process relevant in areas such as wound healing, immune response, and cancer metastasis. The scratch-wound assay is a common method to evaluate cell motility curaleafclinic.com.

Research indicates that this compound can impact cell migration. In human chondrocytes, this compound administration abolished the decrease in migration caused by monoiodoacetate treatment, an effect that was dependent on CB₂ receptor activation curaleafclinic.com. This compound has also been shown to inhibit the migration of human umbilical vein endothelial cells (HUVEC) in vitro at concentrations ranging from 10⁻⁶ to 10⁻⁴ mol/l cuni.czoatext.com. This inhibition was dose-dependent cuni.cz. Furthermore, this compound has been reported to stop the migration of glioma and breast cancer cells in vitro mdpi.com.

Gene Expression Analysis (e.g., RT-PCR, Microarray)

Techniques like quantitative reverse transcription PCR (RT-PCR) and microarray analysis are employed to investigate how this compound affects gene expression levels within cells. RT-PCR allows for the quantification of specific mRNA transcripts, while microarray analysis provides a broader view of the expression of thousands of genes simultaneously.

Studies have utilized RT-PCR to examine the impact of this compound on the expression of various genes. For example, in primary human chondrocytes, molecular analysis revealed that monoiodoacetate treatment upregulated the transcript encoding the CB₂ receptor (Cnr2), and this effect tended to decrease after incubation with this compound curaleafclinic.com. In a study investigating the effect of this compound on the TLR4/NF-κB signaling pathway, RT-PCR was used to measure the expression levels of IL-1β, IL-6, NF-κB, TLR-4, and TNF-α. This compound administration significantly reduced the expression of these genes in uterine tissue samples nih.govresearchgate.net. Microarray analysis has also been used to identify genes modulated by synthetic cannabinoids like this compound, with the COX-2/PGE2 signaling pathway being identified as a target nih.gov.

Here is a summary of genes whose expression has been analyzed in response to this compound:

Gene Target(s)Cell/Tissue TypeMethodObserved Effect of this compoundCitation
Cnr2 (CB₂ receptor transcript)Primary human chondrocytesRT-PCRTendency to decrease curaleafclinic.com
IL-1β, IL-6, NF-κB, TLR-4, TNF-αUterine tissue (rat)RT-PCRSignificantly reduced nih.govresearchgate.net
COX-2/PGE2 signaling pathwayBreast cancer cellsMicroarrayModulated (Down-regulated) nih.gov
iNOS, CCR2BV-2 microglial cellsReal-time PCRInhibited IFN-γ dependent upregulation jneurosci.org
SNAIL1HT29 colon cancer cellsRT-PCRDose-dependent increase oncoscience.us

Protein Quantification and Localization Techniques (e.g., Western Blot, Immunohistochemistry, Quantitative Proteomics)

These techniques are employed to study the levels and cellular location of specific proteins in response to this compound treatment. Western blot analysis is widely used for quantifying protein expression levels in cell or tissue lysates nih.govjci.org. Immunohistochemistry allows for the visualization of protein distribution within cells and tissues jci.orgresearchgate.net. Quantitative proteomics, while not explicitly detailed for this compound in the provided snippets, would involve large-scale analysis of protein abundance.

Western blot analysis has been utilized to examine the expression of cannabinoid receptors and other relevant proteins. Elevated levels of CB₂ protein were observed in osteoarthritic cartilage, and chronic administration of this compound reduced these levels curaleafclinic.comnih.gov. Western blotting confirmed the expression of CB₂ in mouse penis tissue researchgate.net. Studies have also used Western blot to assess the effect of this compound on the phosphorylation of proteins such as EGF-R jci.org and components of signaling pathways like AKT and phospho-S6 ribosomal protein oncotarget.com. Gelatinase zymography, a technique related to protein analysis, was used to show that this compound inhibited MMP-2 secretion in HUVECs cuni.czoncotarget.com.

Immunohistochemistry has been used to visualize the expression and localization of cannabinoid receptors in tissues jci.orgresearchgate.net. For instance, it showed that CB₂ was strongly colocalized with smooth muscle cells and endothelial cells in the corpus cavernosum and dorsal vessels of mice researchgate.net.

Functional Receptor Assays and Ligand Binding Studies

Functional receptor assays and ligand binding studies are critical for understanding the interaction of this compound with its primary target, the CB₂ receptor, and to assess its activity as an agonist. These methods include radioligand binding assays to determine binding affinity and selectivity, and functional assays that measure downstream signaling events triggered by receptor activation.

This compound is characterized as a potent and selective CB₂ receptor agonist nih.govebi.ac.uk. Radioligand binding assays, often using a tritiated cannabinoid like [³H]-CP 55,940, are used to determine the binding affinity (Ki) of this compound for CB₁ and CB₂ receptors nih.govresearchgate.net. This compound exhibits high binding affinity and selectivity towards the human CB₂ receptor nih.gov.

Functional assays measure the cellular response to this compound binding. The GTPγS binding assay measures the activation of G proteins coupled to the receptor nih.govresearchgate.net. cAMP assays measure the inhibition of adenylyl cyclase activity, a common downstream effect of CB₂ receptor activation researchgate.netacs.orgfrontiersin.org. ERK1/2 phosphorylation assays assess the activation of the MAP kinase pathway, another signaling route influenced by cannabinoid receptors acs.orgfrontiersin.org. Dynamic Mass Redistribution (DMR) assays, a label-free technology, can also be used to monitor real-time cellular responses to ligand binding acs.org.

Studies have confirmed this compound's activity as a full agonist at the human CB₂ receptor in GTPγS and cAMP assays nih.govresearchgate.net. This compound treatment leads to reduced cAMP production and increased ERK1/2 phosphorylation in cells expressing CB₂ receptors acs.orgfrontiersin.org.

Here is a summary of functional assay findings for this compound:

Assay MethodReceptorObserved Effect of this compoundCitation
GTPγS binding assayHuman CB₂Full agonist activity nih.govresearchgate.net
cAMP assayHuman CB₂Reduced cAMP production researchgate.netacs.orgfrontiersin.org
ERK1/2 phosphorylationHuman CB₂Increased phosphorylation acs.orgfrontiersin.org
DMR assayCB₂Increased response acs.org

Molecular Docking and Computational Modeling

Molecular docking and computational modeling are in silico techniques used to predict and analyze the binding interactions between this compound and its target proteins, primarily the CB₂ receptor. These methods provide insights into the potential binding modes, affinities, and the key amino acid residues involved in the interaction.

Molecular docking is used to predict how this compound fits into the binding pocket of a receptor or enzyme nih.govresearchgate.netacs.orgmdpi.com. This involves computationally simulating the interaction and calculating a binding score or affinity nih.govresearchgate.net. Studies have performed molecular docking of this compound into the orthosteric binding cavity of the CB₂ receptor acs.org. Computational models of this compound bound to the CB₂ receptor have been generated acs.org.

Molecular dynamics (MD) simulations are often used in conjunction with docking to study the stability of the ligand-receptor complex and explore conformational changes acs.orgresearchgate.net. Unbiased MD simulations of this compound bound to the CB₂R-Gᵢ complex have been performed to better understand the interaction and explore potential allosteric binding sites acs.orgresearchgate.net.

Molecular docking analysis has also been applied to investigate the potential interactions of this compound with other proteins, such as those involved in the TLR4/NF-κB pathway (IL-1β, IL-6, NF-κB, TLR-4, TNF-α) nih.govresearchgate.net and the SARS-CoV-2 main protease (Mpro) mdpi.com. These studies predict binding affinities and identify specific hydrogen bonds and other interactions between this compound and residues in the protein binding pockets nih.govresearchgate.net.

Here is a summary of molecular docking findings for this compound:

Target Protein(s)Predicted Binding Affinity (kcal/mol)Key Interaction Residues (Example)Citation
TLR-4-4.0Not specified nih.govresearchgate.net
IL-1β-3.99GLU64 nih.govresearchgate.net
NF-κB-3.75Not specified nih.govresearchgate.net
IL-6Not specifiedSER226 nih.govresearchgate.net
TNF-αNot specifiedSER62 nih.govresearchgate.net
SARS-CoV-2 MproNot specifiedNot specified mdpi.com
CB₂ Receptor (Orthosteric site)Not specifiedNot specified acs.org
CB₂ Receptor (Allosteric site - predicted)Not specifiedNot specified acs.org

In Vivo Animal Model Systems

In vivo animal models are crucial for evaluating the biological activities of this compound within a complex living system. These models allow researchers to investigate the compound's effects on disease progression, behavior, and tissue-specific changes.

Disease-Specific Rodent Models (e.g., Inflammatory, Cancer Xenograft, Neurodegenerative)

This compound has been extensively studied in various rodent models mimicking human diseases, particularly those with an inflammatory component or involving cancer and neurodegeneration.

In inflammatory models, this compound has demonstrated anti-inflammatory properties. In a carrageenan-induced inflammatory model, systemic administration of this compound significantly ameliorated ipsilateral hindpaw weight-bearing and paw volume in rats frontiersin.org. This effect was observed both when administered after carrageenan and as a pretreatment frontiersin.org. In a rat model of cecal ligation and puncture (CLP)-induced polymicrobial sepsis, this compound reduced injury in organs such as the brain, heart, lung, and liver frontiersin.org. It also attenuated the expression of pro-inflammatory markers like caspase-3, p-NF-κB, TNF-α, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10 frontiersin.org. Studies in mouse models of rheumatoid arthritis have shown that this compound can induce an anti-inflammatory response by decreasing pro-inflammatory cytokine production and promoting the polarization of macrophages towards an M2 phenotype mdpi.com. Furthermore, in a mouse model of collagen type-II antibody-induced arthritis, this compound reduced arthritis scores and limited bone destruction mdpi.com. In a rodent model of autoimmune uveoretinitis, this compound suppressed the disease in a dose-dependent manner nih.gov.

In cancer research, this compound has been investigated in various xenograft and transgenic mouse models. In MMTV-neu mice, a model for ErbB2-driven metastatic breast cancer, this compound mitigated tumor growth, tumor number, and the severity of lung metastases frontiersin.org. It inhibited tumor cell proliferation, stimulated apoptosis, and prevented angiogenesis frontiersin.org. This compound also induced a CB2R-dependent reduction in xenograft growth of N202.1A cells frontiersin.org. In nude mice bearing B16 melanoma cells, this compound treatment resulted in significant tumor regression, reduced tumor volume, increased apoptosis, and reduced tumor vascularization frontiersin.org. Studies in murine models of xenograft lung cancer growth and metastasis, using the human lung adenocarcinoma cell line A549, showed that this compound treatment resulted in significant inhibition of tumor growth and metastases realmofcaring.org. In a skin tumor model using nude mice bearing epidermal PDV.C57 cell xenografts, this compound reduced tumor volume and decreased mRNA expression of proangiogenic factors realmofcaring.org. However, the effects of this compound on cancer growth can be complex and potentially dose-dependent, as seen in a colon cancer xenograft model where a lower dose increased tumor growth rate while a higher dose reduced it oncotarget.com. In an ectopic ovarian cancer xenograft model in immunocompromised mice, chronic administration of this compound increased tumor growth nih.gov.

In neurodegenerative disease models, particularly those mimicking Alzheimer's disease (AD), this compound has shown promise. Chronic treatment with this compound significantly reduced tau hyper-phosphorylation and oxidative stress markers in APP/PS1 mice frontiersin.org. It also enhanced the levels of anti-oxidative stress enzymes in the vicinity of amyloid plaques frontiersin.org. This compound has been shown to promote microglial migration, which could facilitate the phagocytosis of aggregated amyloid-β (Aβ) frontiersin.org. In an okadaic acid (OKA)-induced neurodegeneration model in rats, which mimics AD through tau pathology, this compound administration attenuated spatial memory impairment, neurodegeneration, and neuroinflammation nih.govresearchgate.net.

Behavioral Phenotyping and Pharmacodynamic Readouts

Behavioral phenotyping and pharmacodynamic readouts are essential for assessing the functional consequences of this compound administration in animal models. These readouts can include measures of pain, anxiety, memory, and motor activity, as well as the analysis of molecular and cellular changes.

In inflammatory and pain models, this compound has been evaluated for its analgesic effects. In a monosodium iodate-induced osteoarthritis rat model, this compound administration reduced pain-related behavior clinexprheumatol.org. In a rodent model of autoimmune uveoretinitis, this compound suppressed leukocyte trafficking in the inflamed retina, affecting adhesion molecules nih.gov.

In neurodegenerative models, behavioral tests are used to assess cognitive function. In the OKA-induced AD model, this compound prevented spatial memory impairment in rats nih.govresearchgate.net. Studies in APP/PS1 mice showed that this compound administration prevented cognitive impairment when started at pre-symptomatic stages and reversed long-term recognition memory decline when started at symptomatic stages ub.edu. Combining suboptimal doses of this compound with cholinergic receptor agonists has been shown to improve cognitive performance in scopolamine-treated mice mdpi.commdpi.com.

The effects of this compound on anxiety-related behavior in mice have shown mixed results, potentially depending on the dose and administration regimen. Acute administration of this compound has been reported to have anxiogenic effects in the elevated plus maze (EPM) test at certain doses mdpi.compreprints.org. Conversely, other studies using anxiety models like the light-dark box (LDB) and EPM did not find an effect of acute this compound administration mdpi.com. Chronic administration of this compound has been reported to increase anxiety-like behavior in mice mdpi.com.

Pharmacodynamic readouts often involve assessing the levels of various biomarkers and the activation of signaling pathways. In inflammatory models, this compound reduced pro-inflammatory cytokines and increased anti-inflammatory ones frontiersin.orgmdpi.com. In cancer models, this compound influenced markers of proliferation, apoptosis, and angiogenesis frontiersin.orgrealmofcaring.orgrealmofcaring.org. In neurodegenerative models, it affected tau phosphorylation, oxidative stress markers, and microglial activation nih.govfrontiersin.orgub.edu.

Organ-Specific Histopathology and Biomarker Analysis

Histopathological examination and biomarker analysis provide detailed information about the structural changes and molecular events occurring in specific organs and tissues following this compound treatment.

In models of inflammation and organ injury, this compound has shown protective effects on tissue histology. In the CLP-induced sepsis model, substantial histopathological improvements were observed in the brain, heart, liver, and lung tissues of rats treated with this compound karger.com. In a neonatal rat model of hypoxic-ischemic encephalopathy, this compound combined with hypothermia significantly reduced acute inflammatory markers in brain tissue frontiersin.org. In a uterine ischemia/reperfusion injury model, this compound administration led to substantial histopathological improvements karger.com. In hypercholesterolemic mice, this compound treatment reduced histological features associated with erectile dysfunction, including a reduction in corpus cavernosum collagen content nih.gov.

In cancer models, histopathology is used to assess tumor size, growth rate, vascularization, and apoptosis. This compound treatment has been shown to reduce tumor volume and vascular density and increase apoptosis in various cancer models frontiersin.orgrealmofcaring.orgrealmofcaring.org.

In neurodegenerative models, histopathological analysis focuses on neuronal survival, amyloid plaque load, and tau pathology. This compound reduced tau hyper-phosphorylation and amyloid-β levels in AD models nih.govfrontiersin.org. It also influenced microglial activation and morphology frontiersin.orgub.edu.

Biomarker analysis involves quantifying the levels of specific proteins, genes, and other molecules that are indicative of disease status or treatment response. Studies have measured levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10), apoptotic markers (caspase-3), proliferation markers (Ki67), and proteins involved in signaling pathways (NF-κB, AKT, ERK1/2) nih.govfrontiersin.orgoncotarget.comub.edumdpi.com. In osteoarthritis research, this compound affected the expression levels of metalloproteinases (MMP3, MMP9, MMP13) and cartilage-related proteins (COMP, TIMP1) nih.gov. Proteomic analysis has also been used to identify changes in protein expression profiles in response to this compound treatment in HIV-infected macrophages nih.govmdpi.comnih.gov.

Here is a summary table of selected research findings in animal models:

Disease ModelAnimal SpeciesKey Findings Related to this compoundBiomarkers/Histopathology Analyzed
Carrageenan-induced InflammationRatAmeliorated hindpaw weight-bearing and paw volume. frontiersin.orgNot specified in snippet.
CLP-induced SepsisRatReduced injury in brain, heart, lung, liver; attenuated pro-inflammatory cytokines; enhanced anti-inflammatory cytokine. frontiersin.orgmdpi.comkarger.comCaspase-3, p-NF-κB, TNF-α, IL-1β, IL-6, IL-10. frontiersin.org Histopathological improvements. karger.com
Rheumatoid ArthritisMouseDecreased pro-inflammatory cytokines; increased M2 macrophage polarization; reduced arthritis scores; limited bone destruction. mdpi.comPro-inflammatory cytokines, macrophage polarization markers, arthritis scores, bone destruction. mdpi.com
Autoimmune UveoretinitisMouseSuppressed disease dose-dependently; abrogated leukocyte cytokine/chemokine production; suppressed leukocyte trafficking. nih.govCytokines, chemokines, adhesion molecules (CD162, CD11a). nih.gov
Breast Cancer (MMTV-neu)MouseMitigated tumor growth, number, metastases; inhibited proliferation; stimulated apoptosis; prevented angiogenesis. frontiersin.orgKi67, caspase 3, markers of angiogenesis. frontiersin.org
Melanoma (B16 xenograft)Nude mouseReduced tumor volume; increased apoptosis; reduced tumor vascularization. frontiersin.orgApoptosis markers, tumor vascularization markers. frontiersin.org
Lung Cancer (A549 xenograft)SCID mouseInhibited tumor growth and metastases. realmofcaring.orgTumor growth, metastases, proliferation, vascularization, apoptosis. realmofcaring.org
Skin Tumor (PDV.C57 xenograft)Nude mouseReduced tumor volume; decreased proangiogenic factors mRNA. realmofcaring.orgTumor volume, VEGF, placental growth factor, Ang 2 mRNA. realmofcaring.org
Colon Cancer (HT29 xenograft)Nude mouseBiphasic effect on tumor growth depending on dose (lower dose increased, higher dose decreased). oncotarget.comTumor volume, phospho-AKT levels. oncotarget.com
Ovarian Cancer (OVCAR-5 xenograft)SCID-SHO mouseIncreased ectopic xenograft tumor growth. nih.govTumor growth, endocannabinoid levels (AEA, 2-AG), protein levels (CB2, TNFα, GPER). nih.gov
Alzheimer's Disease (APP/PS1)MouseReduced tau hyper-phosphorylation; reduced oxidative stress markers; enhanced anti-oxidative stress enzymes; promoted microglial migration; prevented cognitive impairment; reversed memory decline. frontiersin.orgub.edumdpi.comPhosphorylated tau, hydroxynonenal adducts, superoxide (B77818) dismutase 1 & 2, microglial activation, Aβ levels, cytokines (IL-1β, IL-6, TNFα, IFNγ). frontiersin.orgub.edu
Alzheimer's Disease (OKA-induced)RatAttenuated spatial memory impairment, neurodegeneration, neuroinflammation. nih.govresearchgate.netCaspase-3, phosphorylated tau, Aβ, IL-1β levels in cortex and hippocampus. nih.gov
Osteoarthritis (MIA-induced)RatReduced pain-related behavior; restored levels of COMP and TIMP1; reduced expression of MMP3, MMP9, MMP13. clinexprheumatol.orgnih.govCOMP, TIMP1, MMP3, MMP9, MMP13 protein expression; CB2 protein expression. nih.gov
Hypoxic-Ischemic EncephalopathyNeonatal RatReduced acute inflammatory markers in brain tissue (in combination with hypothermia). frontiersin.orgIL-6, TNFα, MIP1α, RANTES protein levels. frontiersin.org
Uterine Ischemia/ReperfusionRatSubstantial histopathological improvements; reduced expression of inflammatory markers. karger.comresearchgate.netTNF-α, IL-1β, IL-6, NF-κB, TLR-4 protein/gene expression; histopathology. karger.comresearchgate.net
Erectile DysfunctionHypercholesterolemic MouseReduced histological features (collagen content); decreased ROS and NADPH-oxidase; increased eNOS and NO bioavailability. nih.govCollagen content, ROS production, NADPH-oxidase expression, eNOS expression, NO bioavailability. nih.gov
Anxiety Models (EPM)MouseMixed results, some studies report anxiogenic effects at certain doses, others no effect. Chronic administration increased anxiety-like behavior. mdpi.compreprints.orgBehavioral parameters in EPM (time in open arms, entries into open arms). mdpi.compreprints.org CB2 receptor gene and protein expression in brain regions. mdpi.com
Memory/Learning (Passive Avoidance)MousePro-cognitive effect at certain doses; improved memory consolidation; attenuated scopolamine-induced memory impairment. mdpi.commdpi.comLatency values in passive avoidance test. mdpi.com

Analytical Detection Methods in Research

Accurate identification and quantification of this compound are essential in research to correlate its concentration with observed biological effects. Various analytical techniques are employed for this purpose.

Chromatographic and Spectrometric Techniques for Compound Identification and Quantification

Chromatographic and spectrometric techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are widely used for the identification and quantification of this compound in research samples, including biological matrices and seized materials.

GC-MS is considered a gold standard for the qualitative analysis of synthetic cannabinoids, providing excellent chromatographic resolution and allowing for identification based on electron impact-mass spectra (EI-MS) unodc.org. For this compound, specific fragment ions and retention times are used for identification and quantification plos.orgnih.gov. For instance, in one GC-MS method, the fragment ions m/z 269 (quantifier), m/z 312, and m/z 229 (qualifiers) were used, with a retention time of 6.5 minutes plos.orgnih.gov. GC-MS can be applied to analyze samples from animal studies to determine the concentration of this compound plos.org. It is also used in forensic analysis of seized materials unodc.orglcms.czresearchgate.net.

LC-MS, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers advantages for analyzing compounds that may be less volatile or thermally labile than those suited for GC-MS. LC-MS/MS is used for the detection and quantification of this compound and its metabolites in biological samples like blood or serum nih.govnih.govatk.gov.trfrontiersin.orgoup.com. This technique allows for high sensitivity and specificity through the use of multiple reaction monitoring (MRM) atk.gov.troup.com. LC-MS/MS quantitative proteomics bioinformatics has also been employed to study the effects of this compound on protein expression profiles in cells nih.govmdpi.comnih.gov.

Other analytical techniques mentioned in the context of synthetic cannabinoid analysis, which could potentially be applied to this compound in research, include thin layer chromatography (TLC), ion mobility mass spectrometry (IMS), infra-red spectroscopy (IR), gas chromatography-flame ionization detector (GC-FID), and gas chromatography-infra-red detection (GC-IRD) unodc.org. However, GC-MS and LC-MS are the most commonly reported for the specific identification and quantification of this compound in research studies.

Regulatory and Forensic Science Perspectives on Jwh 133

Legal Classifications and Analog Act Implications in Research Contexts

The legal status of synthetic cannabinoids, including JWH-133, is complex and can vary significantly by jurisdiction. In many regions, including the United States, this compound is not specifically named in controlled substance legislation. However, it may be controlled under "analog acts" if it is intended for human consumption and is found to be substantially similar in chemical structure or pharmacological effect to a Schedule I or Schedule II controlled substance, such as THC. wikipedia.orglegis.state.pa.us

The Federal Analogue Act in the United States, for example, allows for substances that are not explicitly scheduled but are analogs of Schedule I or II drugs to be treated as if they were listed in those schedules if they are intended for human use. This presents a challenge for researchers working with compounds like this compound, as their legal status can depend on the context of their use and their potential for abuse, rather than solely on their chemical structure. While this compound is primarily known as a selective CB2 receptor agonist with limited psychoactive effects due to its low affinity for the CB1 receptor, its structural similarity to controlled cannabinoids can still bring it under scrutiny. wikipedia.orgcaymanchem.com Some state laws explicitly list this compound as a controlled substance or a "JWH Cannabinoid" under their regulations, further complicating the legal landscape for researchers and forensic analysts. legis.state.pa.usmunicode.compalegis.usamlegal.com

Methodological Advances in Forensic Detection of Synthetic Cannabinoids

The emergence of a wide variety of synthetic cannabinoids, often rapidly changing in structure, poses significant challenges for forensic laboratories. Traditional drug screening methods may not detect these novel compounds or their metabolites. This has driven the development of more sophisticated analytical techniques for their identification and quantification in biological matrices and seized materials. researchgate.neteuropa.eu

Forensic detection of synthetic cannabinoids like this compound typically involves chromatographic and mass spectrometric methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used techniques. researchgate.netmums.ac.ir LC-MS/MS is particularly valuable due to its sensitivity and specificity, which are crucial for detecting synthetic cannabinoids and their metabolites in complex biological samples such as blood, urine, and serum. mums.ac.irdusunenadamdergisi.orgoup.com

Sample preparation is a critical step in forensic analysis, often involving extraction techniques to isolate the target compounds from the matrix. lcms.cz Advances in sample preparation and analytical instrumentation have improved the ability of forensic laboratories to identify and quantify synthetic cannabinoids, even at low concentrations. oup.com The dynamic nature of the synthetic cannabinoid market necessitates continuous development and validation of analytical methods to keep pace with the emergence of new analogs. researchgate.netatk.gov.tr

Research findings highlight the application of these methods in identifying synthetic cannabinoids in various samples. For instance, studies have detailed the use of LC-MS/MS for the quantitation of synthetic cannabinoids like JWH-018 and JWH-073 in serum and blood samples, demonstrating the sensitivity and reliability of these techniques for forensic casework. dusunenadamdergisi.orgoup.comcapes.gov.br While specific detailed data tables for this compound detection in forensic contexts were not extensively available in the search results, the methodologies described for other JWH compounds are generally applicable due to structural similarities and shared analytical approaches for synthetic cannabinoids.

Table 1: Common Analytical Techniques in Synthetic Cannabinoid Detection

Analytical TechniqueDescriptionApplication in Forensic Science
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds before detection by mass spectrometry.Identification and confirmation of synthetic cannabinoids in samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in liquid phase before detection by tandem mass spectrometry.Highly sensitive and specific detection and quantification in biological matrices. mums.ac.irdusunenadamdergisi.orgoup.com
Time-of-Flight Mass Spectrometry (TOF-MS)Measures the time it takes for ions to travel a fixed distance to determine their mass-to-charge ratio.Rapid identification of synthetic cannabinoids, sometimes with minimal sample preparation. capes.gov.br

The ongoing evolution of synthetic cannabinoid structures requires continuous efforts in forensic science to develop and validate new analytical methods to ensure accurate identification and support legal classifications.

Future Directions and Translational Prospects of Jwh 133

Identified Gaps in Current Academic Research

Despite the compelling preclinical data, several key gaps in the current academic research on JWH-133 need to be addressed to facilitate its translational journey. A significant limitation is the scarcity of clinical data and rigorous pharmacokinetic studies in humans. mdpi.com While preclinical studies have demonstrated efficacy and safety in various animal models, translating these findings to humans has seen limited success, partly due to species differences. nih.gov

Further research is needed to fully elucidate the mechanisms by which this compound exerts its therapeutic effects in specific disease contexts. For instance, while its anti-inflammatory action through the TLR4/NF-κB pathway has been shown in uterine ischemia-reperfusion injury, the precise molecular interactions and downstream effects warrant further investigation. mdpi.comnih.govresearchgate.net Similarly, while this compound has shown promise in reducing oxidative stress and fibrosis in conditions like erectile dysfunction, the detailed mechanisms underlying these protective actions require deeper exploration. nih.gov

There is also a need for more studies on the long-term effects of CB2R-targeted therapy, particularly in the early phases of diseases, given that molecular changes often precede symptom manifestation in conditions like neurodegenerative disorders. nih.gov Additionally, while some studies have explored the effects of this compound on specific cellular processes like lysosomal exocytosis in HIV-infected macrophages, further validation of affected proteins using methods beyond proteomics, such as Western blot or qPCR, would strengthen these findings. mdpi.com

Roadmap for Rigorous Preclinical to Clinical Translation

A structured roadmap is crucial for the successful translation of this compound from preclinical studies to clinical application. This roadmap involves several key stages, beginning with comprehensive preclinical validation in relevant animal models that accurately mirror human disease conditions. Addressing challenges in preclinical models, such as the lack of accurate representations of human diseases, is vital for improving the predictability of clinical outcomes. bnos.org.ukresearchgate.net

Rigorous pharmacokinetic and pharmacodynamic studies in multiple species are necessary to understand the absorption, distribution, metabolism, and excretion of this compound, as well as its effects on biological targets over time. These studies should inform optimal dosing strategies for future human trials, although dosage and administration information itself is outside the scope of this article.

Navigating the complex regulatory landscape is a critical step in the translational roadmap. This involves engaging with regulatory bodies early in the development process to understand the requirements for Investigational New Drug (IND) applications and clinical trial design. bnos.org.uk

The clinical development phases (Phase I, II, and III) will be essential to evaluate the safety and efficacy of this compound in human populations. These trials should be designed to assess specific therapeutic endpoints relevant to the targeted conditions. Considering factors like sex as a biological variable in preclinical and clinical studies is also important to identify potential sex-specific effects and improve the generalizability of findings. nam.edu

This compound as a Lead Compound for Novel Therapeutic Development

This compound's high selectivity for the CB2 receptor and its demonstrated therapeutic potential in various preclinical models position it as a valuable lead compound for the development of novel therapeutics. nih.govmdpi.comresearchgate.net Its core structure can serve as a scaffold for the design and synthesis of new analogs with potentially improved potency, selectivity, pharmacokinetic profiles, or tissue-specific targeting. rsc.org

Research into the structure-activity relationships (SAR) of this compound and related compounds is crucial for identifying key molecular features that contribute to its desirable pharmacological properties. rsc.org Modifications to the side chains or core structure could lead to the discovery of novel CB2R agonists with enhanced therapeutic efficacy and reduced potential for off-target effects. rsc.org

Furthermore, this compound can serve as a tool compound to further explore the therapeutic potential of the CB2 receptor in various disease states. rsc.org Studies using this compound can help delineate the specific roles of CB2R signaling pathways in inflammation, immunity, neuroprotection, and other physiological and pathological processes, which can inform the development of other CB2R-targeted therapies.

Preclinical studies have already demonstrated the potential of this compound in diverse areas, including:

Reducing inflammation and oxidative stress in ischemia-reperfusion injury. mdpi.comnih.govresearchgate.netkarger.com

Attenuating neuroinflammation and promoting neuroprotection in models of neurological disorders. frontiersin.orgnih.govfrontiersin.orgebi.ac.uk

Modulating immune responses in inflammatory conditions. nih.govmdpi.comresearchgate.net

Decreasing fibrosis in certain tissues. nih.gov

Showing potential in inhibiting pathways relevant to HIV-induced neurotoxicity. mdpi.comnih.gov

These findings highlight the breadth of potential therapeutic applications for which this compound or its derivatives could be developed.

Interdisciplinary Research Collaborations and Ethical Considerations

Advancing the translational prospects of this compound necessitates robust interdisciplinary research collaborations. Bringing together chemists, pharmacologists, biologists, clinicians, and regulatory experts is essential to bridge the gap between basic science discoveries and clinical applications. bnos.org.ukethz.chbehavioralhealth2000.com Collaborative efforts can facilitate the sharing of knowledge, resources, and expertise, accelerating the research and development process.

Partnerships between academic institutions, pharmaceutical companies, and funding bodies are crucial for securing the necessary resources and infrastructure for preclinical and clinical studies. bnos.org.ukbehavioralhealth2000.com These collaborations can also help in standardizing research protocols and improving the quality and reproducibility of data.

Ethical considerations are paramount throughout the research and translational process. This includes ensuring the ethical treatment of animals in preclinical studies, adhering to strict ethical guidelines in human clinical trials, and addressing potential societal implications of developing cannabinoid-based therapeutics. frontiersin.orgresearchgate.netnih.gov Transparency in reporting research findings, including both positive and negative results, is also an important ethical obligation. As research progresses, ongoing dialogue with regulatory authorities and the public will be necessary to address ethical concerns and ensure responsible development and potential future use of this compound or related compounds.

Q & A

Q. What is the mechanistic basis of JWH-133’s selectivity for CB2 receptors over CB1 receptors, and how does this influence experimental design?

this compound exhibits a binding affinity (Ki) of 3.4 nM for CB2 receptors, with approximately 200-fold selectivity over CB1 receptors . This selectivity necessitates rigorous validation of receptor-specific effects. Researchers should:

  • Use selective antagonists (e.g., AM-630 for CB2, SR141716A for CB1) to confirm target engagement .
  • Include dose-response curves to distinguish CB2-mediated effects from off-target CB1 activation at higher concentrations .
  • Employ receptor knockout models or siRNA silencing to isolate CB2-dependent pathways .

Q. What methodologies are recommended for evaluating this compound’s efficacy in preclinical models of inflammation or ischemia-reperfusion injury?

Key approaches include:

  • In vivo models : Use murine ischemia-reperfusion injury (IRI) models with this compound administered intraperitoneally (e.g., 1–5 mg/kg) to assess lung function via oxygen index and wet/dry weight ratios .
  • Biomarker analysis : Quantify apoptosis-related proteins (e.g., caspase-9, Bax/Bcl-2 ratios) via Western blot or ELISA to confirm anti-apoptotic effects .
  • Molecular docking : Predict binding interactions with inflammatory markers (e.g., IL-1β, TNF-α) using software like AutoDock Vina to guide hypothesis generation .

Advanced Research Questions

Q. How should researchers address contradictory findings on this compound’s dose-dependent effects in cancer models?

this compound at sub-micromolar doses (e.g., 0.1 μM) promotes tumor proliferation via PI3K/AKT activation, while higher doses (1–5 mg/kg in vivo) exhibit anti-inflammatory and anti-proliferative effects . To resolve contradictions:

  • Conduct parallel in vitro and in vivo studies to compare dose-response relationships across models.
  • Report unreported data (e.g., full dose-response curves) and contextualize findings within pathway-specific thresholds .
  • Use transcriptomic profiling (RNA-seq) to identify divergent signaling pathways activated at different concentrations .

Q. What experimental strategies minimize off-target effects when studying this compound in neuropathic pain models?

  • Pharmacological controls : Pre-treat with CB2 antagonists (e.g., SR144528) to isolate receptor-specific effects .
  • Behavioral assays : Combine mechanical allodynia tests (von Frey filaments) with electrophysiological recordings of wide dynamic range (WDR) neurons to differentiate peripheral vs. central CB2 modulation .
  • Tissue-specific delivery : Use localized administration (e.g., intraplantar injections) to reduce systemic exposure and off-target CB1 activation .

Q. How can molecular docking studies improve the design of this compound derivatives with enhanced anti-inflammatory properties?

  • Binding affinity optimization : Identify critical residues (e.g., GLU64 in IL-1β, SER226 in IL-6) for hydrogen bonding via docking simulations .
  • Structure-activity relationship (SAR) : Modify this compound’s biaryl structure to enhance interactions with TLR4/NF-κB pathway targets while maintaining CB2 selectivity .
  • In silico toxicity screening : Predict metabolic stability and off-target interactions using tools like SwissADME before synthesizing derivatives .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in detail, including agonist/antagonist concentrations, administration routes, and animal strain specifics .
  • Data transparency : Clearly state limitations, such as the absence of CB2 receptor expression data in certain cell lines, and propose validation steps .
  • Ethical compliance : Adhere to ARRIVE guidelines for preclinical studies, ensuring randomization, blinding, and power analysis are reported .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JWH-133
Reactant of Route 2
JWH-133

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.